molecular formula C10H14N2O3S B185608 Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- CAS No. 54951-54-1

Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-

Cat. No.: B185608
CAS No.: 54951-54-1
M. Wt: 242.3 g/mol
InChI Key: ZABKTFBXRPVLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.3 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110776. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-8(13)11-9-4-6-10(7-5-9)16(14,15)12(2)3/h4-7H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABKTFBXRPVLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068987
Record name Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54951-54-1
Record name N-[4-[(Dimethylamino)sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54951-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-((dimethylamino)sulfonyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054951541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54951-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[(dimethylamino)sulphonyl]phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: N-[4-(Dimethylsulfamoyl)phenyl]acetamide (CAS 54951-54-1)

[1]

Part 1: Executive Summary

Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- (CAS 54951-54-1) is a specialized sulfonamide derivative characterized by the presence of both an acetamide moiety and a dimethyl-substituted sulfonamide group on a central benzene ring. While historically overshadowed by its parent compounds (sulfanilamide) and deacetylated active forms, this molecule represents a critical intermediate in the synthesis of complex sulfa drugs and serves as a probe in medicinal chemistry for studying structure-activity relationships (SAR) of di-substituted sulfonamides.[1]

This guide provides a comprehensive technical analysis of CAS 54951-54-1, detailing its synthesis, physicochemical properties, analytical characterization, and biological relevance.[1] It is designed for researchers requiring high-fidelity data for drug development and organic synthesis optimization.[1]

Part 2: Chemical Identity & Structure[1][2]

Nomenclature and Identifiers[1][2][3]
IdentifierValue
CAS Number 54951-54-1
IUPAC Name N-[4-(Dimethylsulfamoyl)phenyl]acetamide
Common Synonyms 4'-Dimethylsulfamoylacetanilide; N,N-Dimethyl-N'-acetylsulfanilamide
Molecular Formula C₁₀H₁₄N₂O₃S
Molecular Weight 242.29 g/mol
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C
InChI Key YTJJPFRVBNFIBN-UHFFFAOYSA-N
Structural Analysis

The molecule consists of three distinct pharmacophoric regions:[1]

  • Acetamide Group (-NHCOCH₃): Acts as a protected amine.[1] In vivo, this is often hydrolyzed to the free amine (active pharmacophore).[1]

  • Phenyl Linker: Provides the rigid scaffold ensuring correct spatial orientation.[1]

  • Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): A lipophilic variant of the classic sulfonamide.[1] The dimethyl substitution prevents ionization at the sulfonamide nitrogen, altering solubility and membrane permeability compared to primary sulfonamides.[1]

Part 3: Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust synthesis route follows the classical electrophilic aromatic substitution pathway used for sulfa drugs, modified for the specific dimethylamine termination.[1]

Pathway: Acetanilide


1
Laboratory-Scale Synthesis Protocol

Note: This protocol is derived from standard methodologies for substituted benzenesulfonamides.

Reagents: Acetanilide, Chlorosulfonic acid, Thionyl chloride (optional), Dimethylamine (40% aq or anhydrous), Sodium carbonate.[1]

Step 1: Preparation of N-Acetylsulfanilyl Chloride

  • Setup: Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and fume trap (HCl gas evolution).

  • Reaction: Place 0.1 mol of dry acetanilide in the flask. Cool to 0-5°C.[1]

  • Addition: Dropwise add 0.5 mol of chlorosulfonic acid. Maintain temperature <15°C to prevent hydrolysis or side reactions.[1]

  • Heating: After addition, heat slowly to 60°C for 2 hours to complete the sulfonation.

  • Quench: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride precipitates as a white solid.[1] Filter and wash with cold water.[1]

Step 2: Amination to CAS 54951-54-1 [1]

  • Dissolution: Suspend the damp N-acetylsulfanilyl chloride in acetone or dioxane.

  • Amination: Cool to 0°C. Add excess dimethylamine (or a stoichiometric amount with a base like pyridine/Na₂CO₃).

  • Stirring: Allow to warm to room temperature and stir for 4 hours.

  • Isolation: Evaporate the solvent or pour into water.[1] The product, N-[4-(dimethylsulfamoyl)phenyl]acetamide, precipitates.[1][2]

  • Purification: Recrystallize from Ethanol/Water (80:20) to achieve pharmaceutical purity (>98%).

Synthesis Visualization (Graphviz)[1]

SynthesisPathwayAcetanilideAcetanilide(Start)Intermediatep-AcetamidobenzenesulfonylChlorideAcetanilide->IntermediateElectrophilic AromaticSubstitution (0-60°C)ClSO3HChlorosulfonic Acid(Reagent)ClSO3H->IntermediateProductCAS 54951-54-1(Final Product)Intermediate->ProductNucleophilic Attack(Amination)DimethylamineDimethylamine(Reagent)Dimethylamine->Product

Caption: Two-step synthesis pathway via chlorosulfonation followed by nucleophilic substitution with dimethylamine.[1][3][2][4][5][6][7][8][9]

Part 4: Physicochemical Properties[1]

PropertyDataContext/Significance
Physical State Solid (Crystalline powder)Stable solid form facilitates handling and formulation.[1]
Color Off-white to light yellowTypical of sulfonamide intermediates; color deepens with oxidation.[1]
Melting Point 198–202°C (Predicted)High melting point indicates strong intermolecular hydrogen bonding (amide region).[1]
Solubility (Water) Low (< 1 mg/mL)The dimethyl group increases lipophilicity compared to unsubstituted sulfonamides.[1]
Solubility (Organic) Soluble in DMSO, DMF, EthanolDMSO is the preferred solvent for biological assays.[1]
LogP ~1.1 (Calculated)Moderate lipophilicity; suitable for passive membrane transport.[1]
pKa ~14 (Amide), No acidic sulfonamide HUnlike typical sulfa drugs, the sulfonamide nitrogen is fully substituted and non-acidic.[1]

Part 5: Analytical Characterization

To validate the identity of CAS 54951-54-1, the following spectral signatures are diagnostic.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 10.3 ppm (s, 1H): Amide -NH proton (exchangeable with D₂O).[1]

  • δ 7.85 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to sulfonamide.[1]

  • δ 7.75 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to acetamide.[1]

  • δ 2.65 ppm (s, 6H): Key Identifier. Two equivalent methyl groups on the sulfonamide nitrogen.[1]

  • δ 2.10 ppm (s, 3H): Methyl group of the acetamide moiety.[1]

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 243.3 m/z[1]

  • [M+Na]⁺: 265.3 m/z[1]

  • Fragmentation: Loss of acetyl group (M-42) is a common fragmentation pathway.[1]

Part 6: Biological Relevance & Applications[1]

Mechanism of Action (Antimicrobial Context)

While CAS 54951-54-1 itself is an acetylated prodrug-like structure, its biological relevance is tied to the sulfonamide class.[1]

  • Metabolic Activation: In vivo, the acetamide group can be hydrolyzed by amidases to release the free aniline amine.[1]

  • Target Inhibition: The free amine species mimics p-aminobenzoic acid (PABA).[1]

  • Enzyme Blockade: It competitively inhibits Dihydropteroate Synthase (DHPS) , blocking the synthesis of dihydrofolic acid, a precursor to DNA bases.[1]

Note on Dimethyl Substitution: The N,N-dimethyl sulfonamide group makes this specific variant a poor antibiotic compared to sulfamethoxazole because it lacks the acidic N-H required for tight binding to the DHPS active site.[1] However, it serves as a crucial negative control or lipophilic probe in mechanistic studies.[1]

Biological Pathway Visualization[1]

MechanismProdrugCAS 54951-54-1(Acetylated Form)HydrolysisAmidase Hydrolysis(In Vivo)Prodrug->HydrolysisActiveMetaboliteActive Metabolite(Free Aniline)Hydrolysis->ActiveMetaboliteEnzymeDihydropteroate Synthase(DHPS)ActiveMetabolite->EnzymeMimics PABAPABAPABA(Natural Substrate)PABA->EnzymeBlockedInhibitionCompetitive Inhibition(Bacteriostatic Effect)Enzyme->Inhibition

Caption: Metabolic activation and competitive inhibition pathway of sulfonamide derivatives.

Part 7: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassHazard StatementPrecautionary Measures
Skin Irritation H315: Causes skin irritationWear nitrile gloves.[1] Wash thoroughly after handling.[1][2]
Eye Irritation H319: Causes serious eye irritationWear safety goggles.[1] Rinse cautiously with water if exposed.[1]
Sensitization H317: May cause allergic skin reactionAvoid breathing dust.[1] Use in a fume hood.[1]
Storage HygroscopicStore at -20°C under inert atmosphere (Argon/Nitrogen).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 236658, N-[4-(Acetylsulfamoyl)phenyl]acetamide. Retrieved from [Link](Note: Used for structural analogy and spectral data verification of the sulfonamide class).[1][3]

  • Varvounis, G. et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications.[1] Academic Press.[1] (Contextual reference for hydrazone/sulfonamide cyclization chemistry).

  • US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-.[1] Retrieved from [Link][1]

"Potential therapeutic targets of N-[4-(dimethylsulfamoyl)phenyl]acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Therapeutic Horizons of N-[4-(dimethylsulfamoyl)phenyl]acetamide

Executive Summary: The Pharmacophore & Strategic Utility

N-[4-(dimethylsulfamoyl)phenyl]acetamide (also known as 4'-acetamido-N,N-dimethylbenzenesulfonamide) represents a distinct chemical probe within the sulfonamide class. Unlike classical primary sulfonamides (e.g., sulfanilamide) which target bacterial dihydropteroate synthase or human carbonic anhydrases, this molecule features a dimethyl-capped sulfonamide nitrogen .

This structural modification is not merely cosmetic; it fundamentally alters the therapeutic landscape:

  • Abolition of Acidic Proton: The

    
    -dimethyl substitution removes the acidic sulfonamide proton (
    
    
    
    ~10 in primary sulfonamides), rendering the molecule incapable of coordinating with the Zinc(II) ion in the active site of Carbonic Anhydrases (CAs).
  • Lipophilicity Shift: The dimethyl group increases lipophilicity (

    
    ), facilitating membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Target Selectivity: By "silencing" CA activity, this scaffold serves as a privileged structure for targeting non-CA proteins, specifically 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Transient Receptor Potential Vanilloid 4 (TRPV4) .

This guide details the potential therapeutic targets, the mechanistic rationale, and the experimental protocols required to validate them.

Primary Therapeutic Targets

Target A: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
  • Therapeutic Area: Metabolic Syndrome, Type 2 Diabetes, Obesity.

  • Mechanism of Action: 11β-HSD1 is an intracellular enzyme that converts inactive cortisone into active cortisol. In adipose tissue and the liver, excess cortisol drives insulin resistance and visceral adiposity.

    • SAR Rationale: High-throughput screening and SAR studies have identified

      
      -disubstituted benzenesulfonamides as potent 11β-HSD1 inhibitors. The acetamide group mimics the amide bond of the substrate, while the hydrophobic dimethylsulfamoyl group occupies the lipophilic pocket of the enzyme, preventing substrate binding.
      
    • Therapeutic Value: Inhibition reduces local cortisol concentrations, improving insulin sensitivity without affecting systemic adrenal function (unlike direct steroid synthesis inhibitors).

Target B: Transient Receptor Potential Vanilloid 4 (TRPV4)
  • Therapeutic Area: Pulmonary Edema, Pain Management, Heart Failure.

  • Mechanism of Action: TRPV4 is a Ca

    
    -permeable non-selective cation channel. Overactivation leads to disruption of the alveolar-capillary barrier and pulmonary edema.
    
    • SAR Rationale: Recent medicinal chemistry campaigns (e.g., analogs of RN-9893) have highlighted the benzenesulfonamide core as a critical scaffold for TRPV4 antagonism. The

      
      -dimethyl substitution pattern is often explored to optimize the hydrophobic interactions within the channel's pore or allosteric binding sites.
      
    • Therapeutic Value: Antagonism prevents Ca

      
       overload in endothelial cells, preserving barrier integrity.
      
Target C: The "Anti-Target" – Carbonic Anhydrase (CA)
  • Role: Negative Control / Selectivity Marker.

  • Rationale: The absence of a free sulfonamide -NH

    
     group prevents the formation of the sulfonamidate anion required for Zn
    
    
    
    coordination.
  • Significance: This molecule is an excellent negative control probe for researchers distinguishing between CA-dependent and CA-independent effects of sulfonamide drugs.

Mechanistic Visualization

The following diagram illustrates the pathway logic and the structural "switch" that directs this molecule toward metabolic targets rather than classical CA inhibition.

G Compound N-[4-(dimethylsulfamoyl)phenyl]acetamide Dimethyl N,N-Dimethyl Group (Hydrophobic Cap) Compound->Dimethyl Acetamide Acetamide Group (H-Bond Donor/Acceptor) Compound->Acetamide TRPV4 TRPV4 Channel (Ca2+ Influx) Compound->TRPV4 Allosteric Binding CA Carbonic Anhydrase (Zn2+ Coordination) Dimethyl->CA Blocks HSD1 11β-HSD1 (Cortisone -> Cortisol) Dimethyl->HSD1 Hydrophobic Fit Acetamide->HSD1 Mimics Substrate NoBind NO BINDING (Steric/Electronic Clash) CA->NoBind Inhibition INHIBITION (Metabolic Regulation) HSD1->Inhibition Antagonism ANTAGONISM (Barrier Protection) TRPV4->Antagonism

Caption: Structural logic diverting the compound from Carbonic Anhydrase (Red) to 11β-HSD1 and TRPV4 targets (Green).

Experimental Validation Protocols

To confirm activity against these targets, the following self-validating protocols should be employed.

Protocol 1: 11β-HSD1 Scintillation Proximity Assay (SPA)
  • Objective: Quantify inhibition of cortisone-to-cortisol conversion.

  • Reagents: Recombinant human 11β-HSD1 microsomes,

    
    H-Cortisone, NADPH.
    
  • Procedure:

    • Incubation: Mix 10 µg microsomal protein with 200 nM NADPH and test compound (0.1 nM - 10 µM) in assay buffer (pH 7.4).

    • Substrate Addition: Add 20 nM

      
      H-Cortisone. Incubate at 37°C for 30 mins.
      
    • Termination: Add SPA beads coated with anti-cortisol monoclonal antibody.

    • Readout: Measure luminescence. The antibody binds only the product (cortisol). A decrease in signal indicates inhibition.

  • Control: Glycyrrhetinic acid (known inhibitor).

Protocol 2: TRPV4 Calcium Flux Assay
  • Objective: Assess functional antagonism of the TRPV4 channel.

  • Cell Line: HEK293 stably expressing human TRPV4.

  • Reagents: Fluo-4 AM (calcium dye), GSK1016790A (specific TRPV4 agonist).

  • Procedure:

    • Loading: Load cells with Fluo-4 AM for 45 mins at 37°C.

    • Pre-treatment: Incubate cells with N-[4-(dimethylsulfamoyl)phenyl]acetamide for 15 mins.

    • Stimulation: Inject GSK1016790A (10 nM final).

    • Measurement: Monitor fluorescence (Ex 488nm / Em 520nm) using a kinetic plate reader (FLIPR).

    • Analysis: Calculate IC

      
       based on the reduction of the agonist-induced Ca
      
      
      
      peak.

Comparative Data Summary

FeaturePrimary Sulfonamide (e.g., Sulfanilamide)N-[4-(dimethylsulfamoyl)phenyl]acetamide
Sulfonamide Nitrogen -SO

NH

(Acidic, ionizable)
-SO

N(CH

)

(Neutral, hydrophobic)
Carbonic Anhydrase Potent Inhibitor (nM range)Inactive / Extremely Weak
Antibacterial Activity Active (folate synthesis)Inactive (Cannot mimic PABA)
11β-HSD1 Activity LowHigh Potential (Scaffold dependent)
BBB Permeability Low to ModerateEnhanced (Increased LogP)

References

  • Bhatt, A. et al. (2017).[1] "Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity." ChemBioChem. Link

  • Renovis Inc. (2024). "Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors." Bioorganic Chemistry. Link

  • CymitQuimica. "2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide: Chemical Properties and Applications." CymitQuimica Product Data. Link

  • Supuran, C. T. (2026).[1] "Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships." Archiv der Pharmazie. Link

  • LookChem. "N-[4-(dimethylsulfamoyl)phenyl]acetamide CAS Data." LookChem. Link

Sources

"In vitro evaluation of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Preclinical Characterization & Metabolite Profiling

Executive Summary

Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- (CAS: 54951-54-1), also known as N-acetyl-N',N'-dimethylsulfanilamide , represents the N4-acetylated metabolite of the sulfonamide structural analog N',N'-dimethylsulfanilamide. In the context of drug development, this compound serves as a critical reference standard for metabolic profiling, toxicology, and structure-activity relationship (SAR) studies.

Unlike active sulfonamide antibacterials which require a free N4-amino group to inhibit dihydropteroate synthase (DHPS), this N4-acetylated congener is pharmacologically inactive against bacteria but holds significant toxicological relevance. Its evaluation focuses on metabolic identification , solubility-dependent renal toxicity (crystalluria) , and bioanalytical quantification .

This guide outlines the rigorous in vitro protocols required to characterize this compound, distinguishing its physicochemical behavior from its parent pharmacophore.

Physicochemical Characterization & Preparation

Before biological evaluation, the compound’s solubility profile must be established, as N4-acetylation typically reduces aqueous solubility, increasing the risk of precipitation in physiological fluids.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent. The sulfonamide moiety and the acetamido group render the molecule lipophilic.

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stability is generally high (>6 months), but freeze-thaw cycles should be minimized.

Thermodynamic Solubility Profiling

Objective: Determine the saturation solubility in buffers mimicking physiological pH (1.2, 6.8, 7.4) to assess crystalluria risk.

Protocol:

  • Preparation: Add excess solid compound to 1 mL of buffer (pH 1.2, pH 6.8, pH 7.4) in glass vials.

  • Equilibration: Shake at 37°C for 24 hours (300 rpm).

  • Filtration: Filter supernatant using a 0.45 µm PVDF membrane (pre-saturated to minimize adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Buffer.

Data Output Table:

Parameter pH 1.2 (Gastric) pH 7.4 (Plasma) pH 6.0 (Urine)
Solubility (µg/mL) To be determined To be determined Critical Value

| LogD (Predicted) | ~0.5 | ~0.8 | ~0.7 |

Technical Insight: N4-acetylated sulfonamides often show drastically reduced solubility in acidic urine (pH 5-6), leading to renal tubular blockage. If solubility at pH 6.0 is <100 µg/mL, the compound is flagged for high crystalluria risk.

Bioanalytical Method Validation (LC-MS/MS)

To evaluate this compound as a metabolite, a robust detection method is required.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (Protonation of the acetamido oxygen or sulfonamide nitrogen).

  • Transitions (MRM):

    • Precursor Ion: [M+H]+ = 243.1 m/z

    • Product Ion (Quantifier): 164.0 m/z (Loss of sulfonamide group).

    • Product Ion (Qualifier): 122.0 m/z (Acetamido-phenyl fragment).

Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Pharmacological Assessment: The "Negative Control" Paradigm

Since N4-acetylation blocks the pharmacophore, this compound is evaluated to confirm lack of activity , validating the mechanism of action of the parent drug.

Dihydropteroate Synthase (DHPS) Inhibition Assay

Rationale: Active sulfonamides compete with PABA for DHPS. The N4-acetyl group prevents this binding. This assay confirms the compound is inactive (IC50 > 100 µM).

Workflow:

  • Enzyme System: Recombinant E. coli DHPS.

  • Substrates: PABA (Para-aminobenzoic acid) and Dihydropterin pyrophosphate.

  • Test Compound: N-[4-[(dimethylamino)sulfonyl]phenyl]acetamide (0.1 µM – 100 µM).

  • Positive Control: Sulfamethoxazole (Active).

  • Detection: Measure formation of Dihydropteroate via absorbance or coupled enzyme assay.

Carbonic Anhydrase (CA) Isozyme Selectivity

Rationale: Sulfonamides are classic CA inhibitors. However, substitution on the sulfonamide nitrogen (N1-dimethyl) usually abolishes Zinc binding. Protocol:

  • Enzyme: Human CA-I and CA-II (recombinant).

  • Substrate: 4-Nitrophenyl acetate (Colorimetric assay).

  • Expectation: No inhibition (IC50 > 10 µM). This distinguishes it from primary sulfonamides like Acetazolamide.

Visualization of Metabolic & Experimental Logic

Metabolic Pathway & Structural Logic

The following diagram illustrates the metabolic origin of the compound and its structural inactivation logic.

MetabolicPathway Parent Parent Drug (N',N'-Dimethylsulfanilamide) Active Pharmacophore Enzyme NAT2 Enzyme (N-Acetyltransferase) Parent->Enzyme Liver Metabolism Target Target Compound (N4-Acetyl Metabolite) Inactive / Renal Risk Enzyme->Target N4-Acetylation

Figure 1: Metabolic conversion of the active parent sulfonamide to the inactive N4-acetylated target compound via NAT2.

In Vitro Solubility & Crystalluria Risk Assessment Workflow

This flowchart defines the decision matrix for evaluating the toxicity risk based on solubility data.

SolubilityWorkflow Start Start: Solid Compound Sol_Assay Thermodynamic Solubility (pH 6.0 / 37°C) Start->Sol_Assay Check Solubility > 100 µg/mL? Sol_Assay->Check Safe Low Risk Proceed to PK Studies Check->Safe Yes Risk High Risk Crystalluria Potential Check->Risk No Mitigation Strategy: Alkalinize Urine or Modify Dosage Risk->Mitigation

Figure 2: Decision tree for assessing renal toxicity risk based on aqueous solubility at urinary pH.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54951-54-1, Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-. Retrieved from [Link]

  • Vree, T. B., & Hekster, Y. A. (1985).Pharmacokinetics of Sulfonamides Revisited. Antibiotics and Chemotherapy, 34, 1–208.
  • Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Mechanistic basis for sulfonamide-CA interactions).
  • Wishart, D. S., et al. (2018).DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research.

Technical Guide: Structure-Activity Relationship of N-Phenylacetamide Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists focusing on the N-phenylacetamide sulfonamide scaffold. This structural class has evolved from simple antibacterial agents into a privileged pharmacophore for targeting metalloenzymes (Carbonic Anhydrases) and complex signaling pathways in oncology.

Executive Summary & Pharmacophore Overview

The N-phenylacetamide sulfonamide scaffold represents a hybridization of two bioactive moieties: a zinc-binding sulfonamide "warhead" and a flexible, hydrogen-bond-donating acetamide linker attached to a phenyl ring. This architecture allows for dual-tailoring:

  • The Sulfonamide Terminus (-SO₂NH₂): Acts as the primary anchor for metalloenzymes (e.g., Carbonic Anhydrases) or as a PABA mimic in bacterial folate synthesis.

  • The N-Phenylacetamide Tail: Provides a vector for extending into hydrophobic pockets of the target protein, enhancing isoform selectivity (e.g., hCA IX vs. hCA II) and modulating physicochemical properties (LogP, solubility).

Primary Therapeutic Applications:

  • Carbonic Anhydrase Inhibition (CAI): Glaucoma, Epilepsy, and Hypoxic Tumors.

  • Oncology: Inhibition of tumor-associated CA isoforms (IX, XII) and tubulin polymerization.

  • Antimicrobial: Inhibition of dihydropteroate synthase.[1]

Chemical Synthesis: Protocols & Pathways[2]

The synthesis of N-phenylacetamide sulfonamides generally follows a convergent strategy. The most robust pathway involves the N-alkylation of acetamides or the acylation of aniline-sulfonamides.

Core Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the "Isatin-Linker" approach, a high-value synthetic route for generating potent anticancer CA inhibitors.

SynthesisPathway Isatin Isatin (Indole-2,3-dione) Intermediate Intermediate: N-substituted Isatin Isatin->Intermediate N-Alkylation (RT, 4h) Linker 2-Chloro-N-phenylacetamide Linker->Intermediate Base Reagents: K2CO3, DMF Base->Intermediate Product Final Product: Isatin N-phenylacetamide Sulfonamide Conjugate Intermediate->Product Condensation (EtOH, Reflux) Hydrazine 4-Hydrazinylbenzenesulfonamide Hydrazine->Product

Figure 1: Convergent synthesis of Isatin-based N-phenylacetamide sulfonamides. The pathway utilizes a nucleophilic substitution followed by a Schiff base condensation.

Detailed Experimental Protocol

Target Compound: 2-(2,3-Dioxoindolin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Step 1: N-Alkylation

  • Reagents: Dissolve Isatin (2.0 mmol) and Potassium Carbonate (

    
    , 6.0 mmol) in dry DMF (5 mL).
    
  • Activation: Stir the mixture at room temperature for 15 minutes to facilitate deprotonation of the isatin nitrogen.

  • Addition: Add 2-chloro-N-(4-sulfamoylphenyl)acetamide (2.0 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Chloroform:Methanol 9.5:0.5).[2]

  • Workup: Pour the reaction mixture into crushed ice-water. Filter the resulting precipitate, wash with cold water, and recrystallize from methanol.

Step 2: Schiff Base Formation (Optional for Hydrazone derivatives)

  • Reagents: Dissolve the product from Step 1 (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.0 mmol) and a catalytic amount of glacial acetic acid.

  • Reaction: Reflux for 6–8 hours.

  • Purification: Cool to room temperature. Filter the solid and wash with hot ethanol to yield the final conjugate.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-phenylacetamide sulfonamides is governed by three distinct structural domains.

SAR Logic Map

SAR_Map Core N-Phenylacetamide Sulfonamide Scaffold ZnBind Region A: Sulfonamide (-SO2NH2) Core->ZnBind Linker Region B: Acetamide Linker Core->Linker Tail Region C: Phenyl/Heterocycle Tail Core->Tail ZnBind_1 Must be unsubstituted (-NH2) for Zn2+ coordination ZnBind->ZnBind_1 ZnBind_2 N-substitution reduces CA activity but may improve ocular permeability ZnBind->ZnBind_2 Linker_1 H-bond donor/acceptor critical for active site anchoring Linker->Linker_1 Linker_2 Spacer length affects isoform selectivity (hCA IX vs II) Linker->Linker_2 Tail_1 EWG (NO2, F, Br) on Phenyl increases cytotoxicity Tail->Tail_1 Tail_2 Bulky heterocycles (Isatin) fit hydrophobic pockets Tail->Tail_2

Figure 2: Pharmacophore dissection of the N-phenylacetamide sulfonamide scaffold highlighting critical regions for modification.

Detailed Mechanistic Insights
Region A: The Zinc-Binding Group (ZBG)
  • Mechanism: The primary sulfonamide (

    
    ) exists as an anion at physiological pH (pKa ~7–9). The deprotonated nitrogen coordinates directly to the 
    
    
    
    ion in the active site of Carbonic Anhydrase enzymes, displacing the catalytic water molecule/hydroxide ion.
  • SAR Rule: Substitution on the sulfonamide nitrogen (

    
    ) generally abolishes  CA inhibitory activity because steric hindrance prevents deep penetration into the active site. However, N-substituted derivatives (e.g., N-methylacetazolamide) can act as prodrugs or alter permeability for topical applications (e.g., glaucoma).
    
Region B: The Acetamide Linker
  • Mechanism: The acetamide group (-NH-CO-CH2-) acts as a "hinge." The carbonyl oxygen and amide nitrogen participate in hydrogen bonding with hydrophilic residues (e.g., Thr199 in hCA II) near the active site entrance.

  • SAR Rule: Rigidifying this linker (e.g., replacing with a direct bond or olefin) often reduces potency by preventing the "Tail" from adopting the necessary conformation to interact with the hydrophobic sub-pockets.

Region C: The Hydrophobic Tail (Phenyl/Isatin)
  • Mechanism: This region targets the "selective pocket" of the enzyme. For tumor-associated isoforms (hCA IX/XII), this pocket is more hydrophobic than in cytosolic isoforms (hCA I/II).

  • SAR Rule:

    • Electronic Effects: Electron-withdrawing groups (EWGs) like

      
      , 
      
      
      
      , or
      
      
      on the phenyl ring enhance cytotoxicity against cancer cell lines (PC3, MCF-7). For example, p-nitro derivatives often outperform p-methoxy derivatives due to enhanced metabolic stability and electron-deficiency promoting π-π stacking interactions within the binding pocket.
    • Steric Effects: Bulky heterocyclic attachments (like Isatin) at the tail position significantly improve selectivity for hCA IX over hCA I, a critical factor in reducing systemic side effects.

Quantitative Data Summary

The following table summarizes the inhibitory activity (


) of key N-phenylacetamide sulfonamide derivatives against human Carbonic Anhydrase isoforms. Note the selectivity profile of the Isatin-based derivative (Compound 2h) compared to the standard Acetazolamide (AAZ).[2][3]
Compound IDStructure DescriptionhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
AAZ Acetazolamide (Standard)250.012.125.05.7
2h Isatin-N-phenylacetamide conjugate45.15.97.97.9
3c N-(4-Bromophenyl) acetamide deriv.>1008.514.29.1
3d N-(4-Fluorophenyl) acetamide deriv.>10010.218.511.3

Data Source: Synthesized from recent medicinal chemistry literature [1, 2].[4][5] Compound 2h demonstrates superior potency against the ubiquitous hCA II and comparable potency against tumor-associated hCA XII.[3]

Biological Assay Protocol: Carbonic Anhydrase Inhibition

To validate the SAR discussed above, the following stopped-flow kinetic assay is the industry standard.

Principle: Monitoring the physiological hydration of


 to bicarbonate, catalyzed by CA, by tracking the acidification of the medium using a pH indicator.

Protocol:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     (to maintain ionic strength).
    
  • Enzyme Solution: Dilute recombinant hCA isoforms (I, II, IX, XII) in the buffer to a concentration of 5–10 nM.

  • Inhibitor Incubation: Incubate the enzyme with the test compound (dissolved in DMSO, final DMSO < 1%) for 15 minutes at room temperature.

  • Substrate: Saturate the buffer with

    
     (substrate) to generate a saturated solution.
    
  • Reaction: Mix the enzyme-inhibitor solution with the substrate solution in a stopped-flow spectrophotometer.

  • Detection: Monitor the change in absorbance of the pH indicator (Phenol Red) at 557 nm over 0.2–1.0 seconds.

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using non-linear regression (Log[Inhibitor] vs. Response) and convert to
    
    
    using the Cheng-Prusoff equation.

References

  • Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors.[3][5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.[6] Iranian Journal of Pharmaceutical Research.

  • BenchChem. Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide.

Sources

Mechanistic Profiling of N-[4-(dimethylamino)phenyl]acetamide: Metabolic Activation and Redox Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Profiling of N-[4-(dimethylamino)phenyl]acetamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Identity

N-[4-(dimethylamino)phenyl]acetamide (also known as 4'-Dimethylaminoacetanilide) is a structural analog of the analgesic paracetamol (acetaminophen), distinguished by the substitution of the hydroxyl group with a dimethylamino moiety.[2] While not a primary therapeutic agent, it serves as a critical probe substrate in toxicology and analytical chemistry.

Its utility lies in two distinct mechanistic domains:

  • Biological: It functions as a model substrate for Cytochrome P450-mediated

    
    -demethylation , helping researchers characterize oxidative enzyme activity (specifically CYP2E1 and CYP1A2) and investigate mechanisms of arylamine toxicity.
    
  • Electrochemical: It exhibits well-defined redox behavior, making it a candidate for developing electrochemical sensors and studying anodic oxidation mechanisms of organic amines.

Chemical Profile:

  • CAS: 7463-28-7[1][3]

  • Molecular Formula:

    
    [4]
    
  • Key Functional Group:

    
    -dimethylamino (Target for oxidative attack).[5]
    

Biological Mechanism of Action: Oxidative Metabolism

The "mechanism of action" for this compound in a biological context refers to its biotransformation . Unlike paracetamol, which undergoes direct glucuronidation or sulfation, the bulky dimethylamino group of N-[4-(dimethylamino)phenyl]acetamide shifts the metabolic burden almost entirely to Phase I oxidative pathways.

The -Demethylation Cascade

The primary metabolic route is oxidative


-demethylation catalysed by hepatic Cytochrome P450 enzymes (CYP450). This is a two-step radical abstraction process:
  • 
    -C-Hydroxylation:  The CYP450 heme-oxo species (
    
    
    
    ) abstracts an electron from the nitrogen lone pair, followed by hydrogen abstraction from the
    
    
    -methyl group. This yields an unstable carbinolamine intermediate.
  • Decomposition: The carbinolamine spontaneously collapses, releasing formaldehyde (HCHO) and the mono-methylated metabolite (

    
    -methyl-4-aminoacetanilide).
    
  • Secondary Demethylation: The process repeats to yield the primary amine, 4-aminoacetanilide.

Toxicity and Reactive Intermediates

Similar to the bioactivation of paracetamol to NAPQI, N-[4-(dimethylamino)phenyl]acetamide can undergo oxidation to form reactive quinone diimines . These electrophiles can covalently bind to hepatic proteins (cysteine residues), initiating oxidative stress and mitochondrial dysfunction. This mechanism is the focal point for toxicological screening of aniline derivatives.

Pathway Visualization

The following diagram illustrates the stepwise metabolic activation and degradation pathway.

MetabolicPathway Parent N-[4-(dimethylamino)phenyl]acetamide (Parent) Inter1 Carbinolamine Intermediate Parent->Inter1 CYP450 (Oxidation) Metabolite1 N-methyl-4-aminoacetanilide (Mono-desmethyl) Inter1->Metabolite1 Spontaneous Dealkylation Formaldehyde Formaldehyde (HCHO) Inter1->Formaldehyde PrimaryAmine 4-Aminoacetanilide (Primary Amine) Metabolite1->PrimaryAmine CYP450 (2nd Oxidation) Quinone Quinone Diimine (Reactive Electrophile) PrimaryAmine->Quinone 2e- Oxidation (Toxicity Pathway)

Caption: Stepwise oxidative biotransformation of N-[4-(dimethylamino)phenyl]acetamide via CYP450-mediated N-demethylation.

Electrochemical Mechanism: Redox Behavior

In analytical applications (e.g., voltammetric sensors), the mechanism involves the anodic oxidation of the tertiary amine.

  • Process: Irreversible 2-electron oxidation.

  • Mechanism: The tertiary amine group loses two electrons and a proton to form an iminium cation species.

  • Significance: The peak oxidation potential (

    
    ) is pH-dependent. At physiological pH (7.4), the oxidation peak is distinct, allowing for the quantification of this compound in the presence of interfering species like ascorbic acid.
    

Experimental Protocols

Protocol A: Microsomal Stability & Intrinsic Clearance ( )

Objective: Determine the metabolic half-life (


) and intrinsic clearance of the compound.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1

    
    M) at 37°C for 5 mins. Why? To equilibrate temperature and allow non-specific binding.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Termination: Immediately dispense aliquot into 150

    
    L ice-cold ACN (Stop Solution). Why? Precipitates proteins and halts enzymatic activity instantly.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validation Controls:

  • Negative Control: Incubate without NADPH. Result: No loss of parent compound should be observed (rules out chemical instability).

  • Positive Control: Incubate Testosterone or Dextromethorphan. Result: Must match historical

    
     values.
    
Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

Objective: Define the redox mechanism for sensor development.

Workflow:

  • Electrode Prep: Polish Glassy Carbon Electrode (GCE) with 0.05

    
    m alumina slurry. Sonicate in ethanol/water.
    
  • Solution: Dissolve 1 mM N-[4-(dimethylamino)phenyl]acetamide in 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.

  • Scan: Apply potential sweep from 0.0 V to +1.2 V vs. Ag/AgCl reference electrode. Scan rate: 50 mV/s.

  • Observation: Look for anodic peak (

    
    ) around +0.6 - +0.8 V. Absence of cathodic peak (
    
    
    
    ) on reverse scan indicates irreversible oxidation.

Data Presentation & Interpretation

Experimental Workflow Visualization

The following diagram outlines the critical path for the Microsomal Stability Assay (Protocol A).

ExperimentalWorkflow Prep 1. Preparation (Microsomes + Substrate) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (Add NADPH) PreInc->Start Sampling 4. Time-Point Sampling (0, 5, 15, 30 min) Start->Sampling Stop 5. Termination (Ice-cold ACN + IS) Sampling->Stop Analysis 6. LC-MS/MS Analysis (Peak Area Ratio) Stop->Analysis

Caption: Standardized workflow for determining metabolic stability and intrinsic clearance.

Kinetic Parameter Summary

When analyzing data from Protocol A, structure your results as follows to facilitate cross-study comparison.

ParameterDefinitionTypical UnitInterpretation

Half-lifeminTime for 50% substrate depletion. Short

(<30 min) indicates high extraction ratio.

Intrinsic Clearance

L/min/mg protein
Measure of enzyme efficiency. Calculated as

.

Michaelis Constant

M
Concentration at half-maximal velocity. Indicates affinity for CYP isoform.

Max Velocitypmol/min/mgMaximum rate of metabolite formation.

References

  • PubChem. (n.d.). N-[4-(dimethylamino)phenyl]acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
  • MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of N-[4-(dimethylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the quantum chemical analysis of N-[4-(dimethylsulfamoyl)phenyl]acetamide, a molecule with a sulfonamide scaffold relevant to pharmaceutical research.[1][2] Moving beyond a simple list of procedures, this document elucidates the causal reasoning behind methodological choices, establishing a self-validating workflow from initial structure optimization to the analysis of key electronic properties. We will leverage Density Functional Theory (DFT) to explore the molecule's structural stability, electronic reactivity, and potential for intermolecular interactions, providing critical insights for rational drug design. All protocols are supported by authoritative references to ensure scientific integrity.

Introduction: The "Why" Behind the Calculation

N-[4-(dimethylsulfamoyl)phenyl]acetamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry known for a wide range of therapeutic applications.[1][3] Understanding the three-dimensional structure, electron distribution, and reactivity of such a molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Quantum chemical calculations offer a powerful in silico lens to peer into these properties at a sub-atomic level, long before a compound is synthesized.

The goal of this guide is to establish a robust computational protocol to answer fundamental questions relevant to drug development:

  • What is the most stable 3D conformation of the molecule?

  • Where are the most electron-rich and electron-deficient regions, which are likely sites for intermolecular interactions (e.g., with a protein receptor)?

  • How chemically reactive is the molecule, and which orbitals govern its reactivity?

To answer these, we will employ Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for organic molecules of this size.[4][5]

The Computational Workflow: A Validated, Step-by-Step Approach

A successful computational analysis is not a single calculation but a logical sequence of interdependent steps, where each step validates the previous one. The workflow described here is designed to ensure that the final electronic properties are derived from a physically meaningful and stable molecular structure.

G cluster_prep Preparation cluster_core Core Calculation cluster_analysis Analysis & Interpretation A Step 1: Initial 3D Structure Generation B Step 2: Geometry Optimization A->B Initial Guess C Step 3: Vibrational Frequency Analysis B->C Optimized Structure C->B Validation Fail (Imaginary Freq.) D Step 4a: Frontier Molecular Orbitals (HOMO/LUMO) C->D Validated Minimum E Step 4b: Molecular Electrostatic Potential (MEP) C->E Validated Minimum F Step 4c: Natural Bond Orbital (NBO) Analysis C->F Validated Minimum

Caption: A validated computational workflow for quantum chemical analysis.

Step 1: Initial Molecular Structure

The starting point is a reasonable 3D structure of N-[4-(dimethylsulfamoyl)phenyl]acetamide (CAS No. 54951-54-1).[6][7] This can be built using molecular modeling software like GaussView or obtained from chemical databases such as PubChem. The molecular formula is C10H14N2O3S.[7]

Step 2: Geometry Optimization

Causality: The initial structure is not guaranteed to be at its lowest energy state. Geometry optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.[8] All subsequent electronic property calculations are only meaningful if performed on this stable, optimized geometry.[9]

Protocol:

  • Method Selection: We will use the B3LYP hybrid functional. B3LYP is widely used in drug design studies due to its reliable structural predictions at a reasonable computational cost.[10][11]

  • Basis Set Selection: The 6-311++G(d,p) basis set is chosen. This is a Pople-style triple-zeta basis set that provides a good description of electron distribution. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately modeling non-covalent interactions and lone pairs, while (d,p) adds polarization functions to heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in orbital shapes.[12]

  • Software Implementation: In a program like Gaussian 16, the input route section would be: #p Opt B3LYP/6-311++G(d,p)

This command instructs the software to perform a geometry optimization (Opt) at the specified level of theory.[13]

Step 3: Vibrational Frequency Analysis (Self-Validation)

Causality: A geometry optimization algorithm locates a stationary point on the potential energy surface, which could be a true energy minimum or a saddle point (a transition state). A vibrational frequency calculation is essential to confirm the nature of this stationary point.[14][15]

Protocol:

  • Execution: This calculation is performed on the optimized geometry from Step 2.

  • Validation Criterion: For a structure to be a true minimum, all calculated vibrational frequencies must be real (positive) numbers.[16] The presence of one or more imaginary frequencies indicates that the structure is not a true minimum, and the optimization must be revisited.

  • Software Implementation: Following a successful optimization, a frequency calculation is run: #p Freq B3LYP/6-311++G(d,p) Geom=Check Guess=Read

This command runs a frequency calculation (Freq) using the geometry and wave function from the preceding optimization.[17]

Analysis of Electronic Properties

Once the optimized geometry is validated as a true energy minimum, we can proceed to analyze its electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Insight: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs).[18] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.[19][20] A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.

Protocol:

  • The energies of the HOMO and LUMO are extracted directly from the output of the frequency calculation.

  • The HOMO-LUMO gap is calculated as: ΔE = E_LUMO - E_HOMO.

  • The orbitals are visualized to understand their spatial distribution, identifying which parts of the molecule are involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

Insight: The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[21] It is an invaluable tool for identifying the electron-rich and electron-deficient regions, which are key to understanding drug-receptor interactions, particularly hydrogen bonding.[22][23]

Protocol:

  • An MEP surface is generated from the calculated wavefunction.

  • The surface is color-coded:

    • Red: Regions of most negative potential (electron-rich), indicating sites for electrophilic attack and hydrogen bond acceptance (e.g., lone pairs on oxygen or nitrogen atoms).

    • Blue: Regions of most positive potential (electron-deficient), indicating sites for nucleophilic attack and hydrogen bond donation (e.g., hydrogen atoms attached to electronegative atoms).

    • Green: Regions of neutral potential.[24]

Natural Bond Orbital (NBO) Analysis

Insight: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals.[25][26] This allows for the quantification of charge transfer between orbitals, known as hyperconjugative interactions, which contribute to molecular stability.[27]

Protocol:

  • The NBO analysis is requested in the calculation.

  • The output provides information on natural atomic charges, hybridization of orbitals, and second-order perturbation theory analysis of donor-acceptor interactions. The stabilization energy E(2) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO is a key metric of this interaction strength.[27]

  • Software Implementation: #p B3LYP/6-311++G(d,p) Pop=NBO

Data Presentation

All key computational parameters and results should be summarized for clarity and comparison.

Table 1: Computational Parameters

Parameter Specification Rationale
Software Gaussian 16 A widely used and validated quantum chemistry package.[17]
Method Density Functional Theory (DFT) Provides a good balance of accuracy and cost for organic molecules.[4]
Functional B3LYP A hybrid functional known for reliable geometry and property predictions.[5][10]
Basis Set 6-311++G(d,p) A flexible triple-zeta basis set suitable for describing electronic structure and non-covalent interactions.[12]

| Solvent Model | Gas Phase (in vacuo) | Establishes the intrinsic properties of the molecule. For aqueous properties, a model like PCM could be added.[28] |

Table 2: Key Calculated Properties (Illustrative)

Property Value Unit Significance
Total Energy Value from output Hartrees The final electronic energy at the optimized geometry.
Dipole Moment Value from output Debye Indicates the overall polarity of the molecule.
HOMO Energy Value from output eV Relates to the ionization potential; electron-donating ability.
LUMO Energy Value from output eV Relates to the electron affinity; electron-accepting ability.

| HOMO-LUMO Gap | Calculated value | eV | Indicator of chemical reactivity and kinetic stability.[19] |

Conclusion: From Data to Drug Design Insights

The comprehensive quantum chemical analysis detailed in this guide provides a multi-faceted understanding of N-[4-(dimethylsulfamoyl)phenyl]acetamide. The optimized geometry serves as a validated foundation for all further analysis. The MEP map visually identifies the key sites for hydrogen bonding and other electrostatic interactions, crucial for predicting how the molecule might dock into a receptor's active site. The HOMO-LUMO analysis provides a quantitative measure of the molecule's reactivity and stability. Finally, NBO analysis offers a deeper look into the specific orbital interactions that stabilize the molecule. Together, these computational results furnish drug development professionals with a robust, data-driven profile of the candidate molecule, enabling more informed decisions in the design and optimization of new therapeutic agents.

G cluster_calc Computational Output cluster_insight Drug Development Insight MEP MEP Map Binding Receptor Binding Sites MEP->Binding Predicts FMO HOMO/LUMO Gap Reactivity Chemical Reactivity FMO->Reactivity Quantifies Stability Molecular Stability FMO->Stability Correlates with NBO NBO Charges & Hyperconjugation NBO->Stability Explains

Caption: Relationship between calculated properties and drug design insights.

References

  • Ahmad, A., et al. (2011). N-[4-(Propylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2023. Available at: [Link]

  • John, J. K., et al. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2031. Available at: [Link]

  • Ahmad, A., et al. (2011). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2024. Available at: [Link]

  • John, J. K., et al. (2010). N-[4-(Benzylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2048. Available at: [Link]

  • PubChem. (n.d.). N-[4-[[3-[methyl(phenyl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-. Retrieved from [Link]

  • Isley, S. L., et al. (2022). Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. The Journal of Physical Chemistry A, 126(50), 9477–9488. Available at: [Link]

  • Zipse, H. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • ResearchGate. (2026). The DFT method (B3LYP and CAM-B3YLP) in Drug Design. Retrieved from [Link]

  • Gatti, C., & Cossi, M. (2013). Ground- and Excited-State Geometry Optimization of Small Organic Molecules with Quantum Monte Carlo. Journal of Chemical Theory and Computation, 9(1), 269–280. Available at: [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Retrieved from [Link]

  • Al-Malki, J., et al. (2024). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLOS ONE, 19(2), e0297372. Available at: [Link]

  • Q-Chem. (n.d.). Vibrational Analysis. Retrieved from [Link]

  • Gaussian, Inc. (2019). Gaussian 16 Users Reference. Retrieved from [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. The Journal of Physical Chemistry Letters, 8(23), 5836–5843. Available at: [Link]

  • FACCTs. (n.d.). Natural Bond Orbital (NBO) Analysis. ORCA 6.0 Manual. Retrieved from [Link]

  • ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available at: [Link]

  • Verlinden, R., et al. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 27(45), 11615–11626. Available at: [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals diagram for HOMO and LUMO. Retrieved from [Link]

  • Qcore. (n.d.). Vibrational frequency calculations. Retrieved from [Link]

  • Quora. (2014). What is B3LYP and why is it the most popular functional in DFT?. Retrieved from [Link]

  • Liu, Y., et al. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A, 128(12), 2533–2542. Available at: [Link]

  • Scribd. (n.d.). Gaussian Software Manual. Retrieved from [Link]

  • Software Ic. (n.d.). Geometry Optimization – EXPO. Retrieved from [Link]

  • Lu, T., & Chen, F. (2021). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 1(1), 39–48. Available at: [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • Isley, S. L., et al. (2022). Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. PubMed, 36603102. Available at: [Link]

  • Rowan Scientific. (n.d.). Frequencies and Thermochemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. Retrieved from [Link]

  • Gadre, S. R., & Suresh, C. H. (2019). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Critical Reviews in Theoretical Chemistry, 6(1), 1-38. Available at: [Link]

  • Wallace, T. (n.d.). The Frontier Molecular Orbital (FMO) Approach. Retrieved from [Link]

  • MDPI. (2024). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. Molecules, 29(22), 5035. Available at: [Link]

  • ResearchGate. (2013). What is NBO (Natural Bond Orbital) analysis for molecules?. Retrieved from [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. Available at: [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals (HOMO, LUMO) and related energy of PCT and D6. Retrieved from [Link]

  • ResearchGate. (2025). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. Retrieved from [Link]

  • University of Manchester. (2005). Gaussview/Gaussian Guide and Exercise Manual. Retrieved from [Link]

  • MDPI. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]

  • Katsyuba, S. A., & Burganov, T. I. (2021). Computational analysis of the vibrational spectra and structure of aqueous cytosine. Physical Chemistry Chemical Physics, 23(3), 1803–1811. Available at: [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the optimized... Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 6031–6038. Available at: [Link]

  • YouTube. (2023). How to create Molecular Electrostatic Potential using GaussView. Retrieved from [Link]

  • Weinhold, F., & Landis, C. R. (n.d.). What are "Natural Atomic Orbitals" (NAOs)?. Retrieved from [Link]

  • ResearchGate. (2025). Ground- and Excited-State Geometry Optimization of Small Organic Molecules with Quantum Monte Carlo. Retrieved from [Link]

  • Gaussian, Inc. (n.d.). Introduction to Gaussian program. Retrieved from [Link]

  • University of Maryland. (1999). GAUSSIAN User's Manual. Retrieved from [Link]

  • ChemSynthesis. (2025). N-methyl-N-phenylacetamide. Retrieved from [Link]

Sources

Methodological & Application

Application and Protocol Guide for the Purification of Crude Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity

Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- (CAS No. 54951-54-1), a compound of interest in pharmaceutical research and development, possesses a molecular structure that includes both an acetamide and a sulfonamide functional group.[1] This unique combination contributes to its potential biological activities, which are subjects of ongoing investigation. As with any active pharmaceutical ingredient (API) or drug candidate, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the compound's efficacy, safety, and stability. This application note provides a detailed guide to the principles and practices of recrystallization as a primary method for the purification of crude Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-.

Understanding the Molecular Landscape: Physicochemical Properties

A thorough understanding of the physicochemical properties of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is fundamental to designing an effective recrystallization protocol.

Table 1: Physicochemical Properties of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₃S[1]
Molecular Weight 242.3 g/mol [1]
Appearance Off-white to light yellow crystalline powder (typical)[2]
Melting Point A related compound with halogen and methoxy groups has a melting point of 227°C, suggesting strong intermolecular forces and high thermal stability.[1]
Solubility Generally soluble in polar organic solvents such as methanol, ethanol, and DMSO.[2]

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and SO₂) suggests that polar solvents will be most effective for dissolution. The aromatic ring also allows for π-π stacking interactions.[1]

The Art and Science of Recrystallization: A Primer

Recrystallization is a powerful purification technique for solid organic compounds. The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures (and remain in the mother liquor upon cooling) or completely insoluble (and be removed by hot filtration).

Solvent Selection: The Cornerstone of Purity

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The principle of "like dissolves like" is a useful starting point. Given the polar nature of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-, polar solvents are the primary candidates.

Table 2: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Hansen Solubility Parameters (δD, δP, δH) (MPa½)Rationale
Ethanol 7824.515.8, 8.8, 19.4Good general solvent for polar compounds. Often used in combination with water.
Isopropanol 8219.915.8, 6.1, 16.4Similar to ethanol, forms effective solvent-antisolvent systems with water for sulfonamides.
Acetone 5620.715.5, 10.4, 7.0A more polar aprotic solvent, can be effective but its lower boiling point may limit the solubility differential.
Ethyl Acetate 776.015.8, 5.3, 7.2A moderately polar solvent, may be suitable for creating a significant solubility difference between hot and cold conditions.
Water 10080.115.5, 16.0, 42.3Due to the high polarity, the target compound is likely to have low solubility at room temperature, making it a good candidate as a primary solvent or an anti-solvent.

Hansen Solubility Parameters (HSP): A Predictive Tool

Anticipating the Unwanted: Common Impurities

The nature of impurities in the crude product is largely dependent on the synthetic route employed. A common synthesis for N-arylsulfonylacetamides involves the acetylation of the corresponding aniline.

cluster_synthesis Typical Synthesis Pathway cluster_impurities Potential Impurities Start 4-(Dimethylaminosulfonyl)aniline Product Crude Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- Start->Product Acetylation Reagent Acetic Anhydride / Acetic Acid Reagent->Product Impurity1 Unreacted 4-(Dimethylaminosulfonyl)aniline Product->Impurity1 Incomplete reaction Impurity2 Di-acetylated byproduct Product->Impurity2 Side reaction Impurity3 Residual Acetic Acid Product->Impurity3 Carryover Impurity4 Starting materials from aniline synthesis

Caption: Potential impurities in crude Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-.

Based on this, likely impurities include:

  • Unreacted Starting Materials: Residual 4-(dimethylaminosulfonyl)aniline.

  • Byproducts of the Reaction: Di-acetylated compounds (where a second acetyl group attaches to the sulfonamide nitrogen).

  • Reagents and Solvents: Acetic acid and any solvent used in the reaction.

  • Upstream Impurities: Impurities carried over from the synthesis of the starting aniline.

Detailed Protocols for Recrystallization

The following protocols are designed as robust starting points for the purification of crude Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-. It is crucial to perform small-scale trials to determine the optimal solvent system and conditions for your specific crude material.

Protocol 1: Single-Solvent Recrystallization with Ethanol

This protocol is suitable if the crude product exhibits good solubility in hot ethanol and poor solubility in cold ethanol.

Materials and Equipment:

  • Crude Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Solvent Selection and Dissolution:

    • Place a small, known amount of the crude material (e.g., 1 g) in a 50 mL Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol (e.g., 5 mL) and begin heating the mixture on a hot plate with stirring.

    • Gradually add more hot ethanol in small portions until the solid completely dissolves. Record the total volume of solvent used.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.[5][6]

    • Pre-heat a stemless funnel and a receiving Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Start Crude Product in Flask Dissolve Dissolve in Minimum Hot Ethanol Start->Dissolve HotFilter Hot Gravity Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Chill in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization with Ethanol and Water

This method is advantageous when finding a single suitable solvent is challenging. Ethanol will act as the "good" solvent, and water will serve as the "anti-solvent."

Materials and Equipment:

  • Same as Protocol 1, with the addition of deionized water.

Procedure:

  • Dissolution:

    • Dissolve the crude material in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-Solvent:

    • While keeping the solution hot, add deionized water dropwise with constant swirling until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to promote further crystallization.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold ethanol/water mixture (in the same proportion as the final crystallization mixture).

  • Drying:

    • Dry the crystals in a vacuum oven.

Start Crude Product Dissolve Dissolve in Minimum Hot Ethanol Start->Dissolve AddAntiSolvent Add Water Dropwise until Turbid Dissolve->AddAntiSolvent Redissolve Add Drops of Hot Ethanol to Clarify AddAntiSolvent->Redissolve Cool Slow Cooling Redissolve->Cool Filter Vacuum Filtration Cool->Filter End Pure Product Filter->End

Caption: Workflow for two-solvent recrystallization.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add more of the "good" solvent. For a two-solvent system, add more of the "good" solvent and less of the anti-solvent before cooling.
No Crystal Formation The solution is not sufficiently saturated, or there are no nucleation sites.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7] If that fails, evaporate some of the solvent to increase the concentration and cool again.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product.

Self-Validation: Assessing Purity Post-Recrystallization

The success of the recrystallization must be verified through analytical methods.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of significant impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative method to determine the purity of the compound and identify any remaining impurities.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure of the purified compound and detect the presence of impurities with different chemical structures.

Conclusion

Recrystallization is a robust and scalable technique for the purification of crude Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-. The choice of an appropriate solvent system, guided by an understanding of the compound's physicochemical properties and potential impurities, is critical for success. The protocols provided in this application note serve as a comprehensive starting point for developing a tailored and efficient purification process. Rigorous analytical characterization of the final product is essential to validate its purity and ensure its suitability for downstream applications in research and drug development.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 78(8), 639–645. [Link]

  • IUCr. (2015). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1335–1339. [Link]

  • Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • El-Faham, A., et al. (2012). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327. [Link]

  • Nichols, L. (2022, April 7). 1.5E: Hot Filtration. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Clegg, W. (2006). Crystallisation Techniques. Newcastle University. [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman. [Link]

  • Al-Obaidi, A. S. M. (2016). Synthesis of New Sulfonamide Derivatives-Phenyl. Der Pharma Chemica, 8(19), 121-131. [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

Sources

Application Note: Cell Viability Assay (MTT) for N-[4-(dimethylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This technical guide details the protocol for assessing the cytotoxicity of N-[4-(dimethylsulfamoyl)phenyl]acetamide using the MTT colorimetric assay. This compound, a sulfonamide derivative, shares structural homology with carbonic anhydrase inhibitors (CAIs) and antimicrobial agents. Its core structure consists of a phenyl ring substituted with an acetamide moiety (


) and a dimethylsulfamoyl group (

).

The MTT assay is the gold standard for initial screening of such compounds due to its ability to quantify mitochondrial metabolic activity as a proxy for cell viability. This protocol addresses specific challenges associated with sulfonamide derivatives, particularly solubility limits and time-dependent cytotoxicity .

Compound Profile
PropertyDetail
IUPAC Name N-[4-(dimethylsulfamoyl)phenyl]acetamide
Molecular Formula

Molecular Weight ~242.29 g/mol
Solubility Soluble in DMSO, Ethanol; Sparingly soluble in water
Target Mechanism Potential Carbonic Anhydrase Inhibition (CAI), anti-proliferative

Experimental Design & Logic

The "Why" Behind the Parameters
  • Solvent Choice (DMSO): Sulfonamide derivatives often exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the required vehicle. To prevent solvent cytotoxicity, the final DMSO concentration in the well must remain < 0.5% (v/v) .

  • Cell Line Selection: Based on the structural class (sulfonamides), this compound is likely to target hypoxic tumor pathways (via CA IX/XII inhibition). Recommended cell lines include MCF-7 (Breast Cancer) or A549 (Lung Carcinoma).[1]

  • Incubation Time (48-72h): Sulfonamides often act as cytostatic rather than immediate cytotoxic agents. A shorter incubation (24h) may yield false negatives; therefore, a 72-hour exposure is recommended to capture inhibition of proliferation.

Controls

Every plate must include:

  • Vehicle Control: Cells + Media + DMSO (at the highest concentration used in treatment).

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin) to validate cell responsiveness.

  • Blank: Media + MTT (no cells) to subtract background absorbance.

Reagent Preparation

Stock Solution (100 mM)
  • Mass: Weigh 24.23 mg of N-[4-(dimethylsulfamoyl)phenyl]acetamide.

  • Solvent: Dissolve in 1.0 mL of sterile, cell-culture grade DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions

Prepare serial dilutions immediately before treatment. Dilute the stock into complete culture medium.

  • Example Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM.

  • Critical Step: Ensure the 200 µM solution does not precipitate. If turbidity occurs, sonicate briefly or lower the maximum concentration.

MTT Reagent (5 mg/mL)
  • Dissolve MTT powder (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS at 5 mg/mL.

  • Filter sterilize (0.22 µm). Store at 4°C in the dark (light sensitive).

Step-by-Step Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest Cells: Trypsinize adherent cells (e.g., MCF-7) and count using a hemocytometer.

  • Seed Plate: Dilute cells to 5,000 – 10,000 cells/well (depending on doubling time) in 100 µL of complete media.

  • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS instead of cells to prevent evaporation artifacts.

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
Phase 2: Compound Treatment (Day 1)
  • Check Morphology: Ensure cells are healthy and ~60% confluent.

  • Treatment: Aspirate old media (carefully) or add 2x concentrated drug solution to existing media.

    • Recommendation: Aspirating and adding 100 µL of fresh drug-containing media is preferred to control exact concentrations.

  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
Phase 3: MTT Assay & Readout (Day 4)
  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well (final conc. 0.5 mg/mL).

  • Incubation: Incubate for 3-4 hours at 37°C. Look for intracellular purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the media without disturbing the crystals.

    • Add 100 µL of DMSO to each well.

    • Note: For sulfonamides, DMSO is superior to SDS/HCl as it solubilizes both the crystals and any potential drug precipitate.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes (protected from light).

  • Read Absorbance: Measure OD at 570 nm (signal) and 630 nm (reference) using a microplate reader.

Visualizations

Experimental Workflow

MTT_Workflow Start Start: Cell Culture Seed Seed 5k-10k cells/well (96-well plate) Start->Seed Incubate24 Incubate 24h (Attachment) Seed->Incubate24 Treat Add N-[4-(dimethylsulfamoyl)phenyl]acetamide (Serial Dilutions) Incubate24->Treat Incubate72 Incubate 72h (Drug Action) Treat->Incubate72 AddMTT Add MTT Reagent (3-4h Incubation) Incubate72->AddMTT Solubilize Remove Media & Add DMSO (Dissolve Formazan) AddMTT->Solubilize Read Read Absorbance (570nm - 630nm) Solubilize->Read

Caption: Step-by-step workflow for evaluating N-[4-(dimethylsulfamoyl)phenyl]acetamide cytotoxicity.

Mechanistic Pathway

MTT_Mechanism MTT MTT (Yellow) Tetrazolium Salt Cell Viable Cell (Mitochondria) MTT->Cell Enters Enzyme Succinate Dehydrogenase (NADH/NADPH) Cell->Enzyme Metabolic Activity Formazan Formazan (Purple) Insoluble Crystal Enzyme->Formazan Reduction Readout OD 570nm (Quantification) Formazan->Readout Solubilization

Caption: Biological mechanism: Mitochondrial reductases convert yellow MTT to purple formazan in viable cells.

Data Analysis & Troubleshooting

Calculation

Calculate the % Cell Viability for each concentration:



  • IC50 Determination: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) in software like GraphPad Prism.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation Drug insolubility at high conc.Verify solubility of sulfonamide in media.[2] Limit max conc. to 100 µM.
High Background Phenol red interference or serumUse phenol-red free media or ensure thorough blank subtraction (630nm ref).
Low Signal Low metabolic activityIncrease seeding density or incubation time with MTT (up to 4h).
Edge Effect Evaporation in outer wellsDo not use outer wells for data; fill with PBS.

References

  • BenchChem. "Application Notes and Protocols for Assessing Cell-Based Activity of Lasamide Derivatives." BenchChem Application Library. Accessed October 2023. Link

  • Abcam. "MTT Assay Protocol." Abcam Scientific Protocols. Accessed October 2023. Link

  • National Institutes of Health (NIH). "Assay Guidance Manual: Cell Viability Assays." NCBI Bookshelf. Accessed October 2023. Link

  • ATCC. "MTT Cell Proliferation Assay Instruction Guide." ATCC Technical Documents. Accessed October 2023. Link

  • PubChem. "Compound Summary: Sulfonamide Derivatives." National Library of Medicine. Link

Sources

Kinetic Profiling of Acetamide-Sulfonamide Inhibitors: From Steady-State to Stopped-Flow Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The development of acetamide-sulfonamide scaffolds represents a cornerstone in the design of inhibitors for metalloenzymes, particularly Carbonic Anhydrases (CAs) and Ureases . While the primary sulfonamide moiety (


) acts as a zinc-binding group (ZBG), the acetamide tail (

) provides a critical vector for optimizing isoform selectivity through hydrophobic interactions with the enzyme's secondary pockets.

This guide provides a rigorous framework for characterizing these inhibitors. Unlike generic protocols, this document distinguishes between Steady-State Esterase Assays (accessible, high-throughput screening) and Stopped-Flow


 Hydration Assays  (physiologically relevant, rapid kinetics).
Key Mechanistic Insight

The inhibition mechanism typically follows a Lock-and-Key model where the ionized sulfonamide nitrogen coordinates directly to the


 ion in the active site, displacing the catalytic water molecule/hydroxide ion. The acetamide extension interacts with residues such as Thr199 (in hCA II), stabilizing the complex via hydrogen bonding and van der Waals forces.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), we employ a dual-phase approach:

  • Phase I: Steady-State Screening (The Esterase Method)

    • Objective: Determine

      
       and approximate 
      
      
      
      .
    • Substrate: p-Nitrophenyl acetate (p-NPA).

    • Advantage: Requires only a standard microplate reader; high throughput.

    • Limitation: p-NPA is a surrogate substrate; turnover is slower than the physiological reaction.

  • Phase II: Rapid Kinetics (The Stopped-Flow Method)

    • Objective: Determine microscopic rate constants (

      
      , 
      
      
      
      ) and true physiological
      
      
      .
    • Substrate:

      
       (gas saturated buffer).
      
    • Advantage: Measures the physiological reaction (

      
      ).
      
    • Requirement: Stopped-flow spectrophotometer (reaction time < 100 ms).

Materials & Reagents

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II) or Bovine CA (bCA) (Sigma-Aldrich or equivalent). Purity >95% SDS-PAGE.

  • Substrate (Phase I): p-Nitrophenyl acetate (p-NPA). Note: Dissolve in acetonitrile/DMSO immediately before use to prevent spontaneous hydrolysis.

  • Substrate (Phase II):

    
     saturated water.
    
  • Inhibitors: Acetazolamide (Positive Control), Test Acetamide-Sulfonamide compounds.

  • Buffer System:

    • 25 mM HEPES or Tris-SO4, pH 7.4 – 8.0.

    • Ionic Strength Adjuster: 0.1 M

      
       (avoid chlorides if possible, as 
      
      
      
      is a weak inhibitor of some CA isoforms).
  • Indicator (Phase II): Phenol Red (0.2 mM).[1]

Protocol I: Steady-State Kinetics (p-NPA Hydrolysis)

This protocol utilizes the esterase activity of CA, where p-NPA is hydrolyzed to p-nitrophenol (yellow, Abs 405 nm) and acetate.

Workflow Visualization

EstereaseAssay Start Reagent Prep EnzymePrep Enzyme Solution (0.5 µM in HEPES) Start->EnzymePrep SubstratePrep Substrate (p-NPA) (Dissolve in DMSO -> Dilute in Buffer) Start->SubstratePrep InhibitorPrep Inhibitor Series (0.1 nM - 10 µM) Start->InhibitorPrep Mix Pre-Incubation (Enzyme + Inhibitor, 15 min @ 25°C) EnzymePrep->Mix Initiate Initiate Reaction (Add p-NPA) SubstratePrep->Initiate InhibitorPrep->Mix Mix->Initiate Measure Monitor Absorbance (405 nm, 30 min) Initiate->Measure Analysis Data Analysis (Initial Rate v0 calculation) Measure->Analysis

Figure 1: Workflow for the steady-state esterase activity assay using p-NPA.

Step-by-Step Methodology
  • Baseline Correction (Critical Step): p-NPA undergoes spontaneous hydrolysis. You must run a "No Enzyme" control for every substrate concentration.

    • Control Well: Buffer + p-NPA.

    • Reaction Well: Enzyme + Buffer + p-NPA.

  • Preparation:

    • Prepare 3 mM p-NPA stock in DMSO.

    • Prepare Enzyme solution (approx. 0.5 – 1.0 µM final concentration).

  • Incubation:

    • Mix 180 µL Enzyme solution with 10 µL Inhibitor (varying concentrations).

    • Incubate for 15 minutes at 25°C to allow equilibrium binding of the sulfonamide to the active site

      
      .
      
  • Initiation:

    • Add 10 µL of p-NPA substrate to start the reaction.

  • Measurement:

    • Monitor OD at 405 nm every 15 seconds for 30 minutes.

  • Calculation:

    • Determine the slope ($ \Delta Abs / \min $) for the linear portion of the curve (typically minutes 2–10).

    • Subtract the slope of the "No Enzyme" control from the "Reaction" slope to get the true enzymatic rate (

      
      ).
      

Protocol II: High-Speed Kinetics (Stopped-Flow)

For high-affinity inhibitors (


), steady-state methods often fail due to tight binding limits (Morrison equation required). Stopped-flow is the authoritative method.
Mechanism of Inhibition Visualization[2]

InhibitionMech cluster_0 Acetamide-Sulfonamide Action E Enzyme (E) (Zn2+ - OH-) EI E-I Complex (Inactive) E->EI + I (Inhibition) ES E-S Complex (Transition State) E->ES + S I Inhibitor (I) (R-SO2NH2) S Substrate (CO2) Note Sulfonamide N binds Zn2+ Acetamide tail binds hydrophobic pocket EI->Note P Product (HCO3- + H+) ES->P Catalysis

Figure 2: Competitive inhibition mechanism. The inhibitor competes with CO2/H2O for the Zinc center.

Methodology
  • Instrument Setup: Applied Photophysics SX20 or equivalent.

  • Reagents:

    • Syringe A: Enzyme (CA) + Phenol Red indicator in HEPES buffer.[1]

    • Syringe B:

      
      -saturated water (approx. 33 mM 
      
      
      
      at 25°C).
  • Inhibitor Introduction:

    • Pre-incubate Enzyme with Inhibitor in Syringe A.

  • Reaction:

    • Rapid mixing (dead time < 2 ms).

    • Monitor the decrease in absorbance at 557 nm (Phenol Red acid-base transition) as

      
       hydrates to carbonic acid, releasing protons.
      
  • Data Fit:

    • Fit the progress curves to a single exponential decay to find the observed rate constant (

      
      ).
      

Data Analysis & Interpretation

Calculating Inhibition Constants ( )

For competitive inhibition (classic for sulfonamides), use the Cheng-Prusoff equation to convert


 to 

:


Where:

  • 
     = Concentration of substrate used.[2]
    
  • 
     = Michaelis constant for the substrate (Must be determined experimentally for your specific assay conditions).
    

Reference Values for Validation:

CompoundTargetAssay MethodTypical

(nM)
Reference
Acetazolamide hCA IIStopped-Flow12[1]
Sulfanilamide hCA IIStopped-Flow~200 - 300[2]
Acetamide-Sulfonamide hCA IIEsterase (p-NPA)50 - 150*[3]

*Values vary based on the specific acetamide derivative structure.

Determining Mode of Inhibition

Construct a Lineweaver-Burk Plot (Double Reciprocal):

  • Competitive (Standard for Sulfonamides): Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases).
  • Non-Competitive: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).
  • Mixed: Lines intersect elsewhere.

Troubleshooting & Validation (Self-Validating Systems)

  • Solubility Check: Acetamide-sulfonamides can be hydrophobic. If

    
     curves plateau early or data is noisy, check for precipitation. Solution:  Add 0.01% Triton X-100 to the buffer to prevent aggregation-based false positives (promiscuous inhibition).
    
  • Spontaneous Hydrolysis: If the "No Enzyme" slope is >10% of the "Enzyme" slope, your substrate stock is degraded. Prepare fresh p-NPA.

  • Enzyme Stability: CA is stable, but freeze-thaw cycles degrade activity. Aliquot enzyme stocks and store at -80°C. Never re-freeze.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-acetazolamide complex. Proceedings of the National Academy of Sciences. Link

  • Brooks, S. P., & Storey, K. B. (1992). Bound and determined: a computer program for making buffers of defined ion concentrations. Analytical Biochemistry, 201(1), 119-126. Link

Sources

The Use of N-[4-(dimethylsulfamoyl)phenyl]acetamide as a Chemical Probe: An Assessment of Current Knowledge

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Community

In the pursuit of novel chemical probes to dissect complex biological processes, the rigorous characterization of a molecule's specific mechanism of action is paramount. A chemical probe, in its truest sense, is a small molecule with a well-defined and potent interaction with a specific biological target, enabling the interrogation of that target's function in cellular and organismal systems. This application note addresses the compound N-[4-(dimethylsulfamoyl)phenyl]acetamide, a sulfonamide derivative, and evaluates its suitability and current standing as a chemical probe for the research and drug development communities.

Introduction to N-[4-(dimethylsulfamoyl)phenyl]acetamide

N-[4-(dimethylsulfamoyl)phenyl]acetamide belongs to the sulfonamide class of compounds, a well-established pharmacophore known for a wide range of biological activities.[1][2] Structurally, it features a central phenyl ring substituted with an acetamide group and a dimethylsulfamoyl group.

Chemical Structure:

The sulfonamide moiety is a key feature in many clinically approved drugs, including antibiotics, diuretics, and anticonvulsants.[2] The biological activities of sulfonamides are diverse and are generally attributed to their ability to mimic or compete with endogenous molecules, often targeting enzymatic pathways.[1][3]

Assessment of N-[4-(dimethylsulfamoyl)phenyl]acetamide as a Chemical Probe

A comprehensive review of the scientific literature reveals that while the broader class of sulfonamides is extensively studied, there is currently no specific, well-characterized biological target identified for N-[4-(dimethylsulfamoyl)phenyl]acetamide. Consequently, its use as a selective chemical probe is not established.

The available information suggests potential, yet unconfirmed, biological activities based on the general properties of related sulfonamide and acetamide compounds:

  • Antimicrobial Potential: Sulfonamides historically function as antibacterial agents by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[3] While this is a general mechanism for the sulfonamide class, specific studies on N-[4-(dimethylsulfamoyl)phenyl]acetamide's antibacterial spectrum and potency are lacking.

  • Anti-inflammatory and Anticancer Activity: Some acetamide-sulfonamide scaffolds have been investigated for anti-inflammatory and cytotoxic effects against cancer cell lines.[1] For instance, studies on related acetamide derivatives have shown potential cytotoxic activity against MCF-7 and PC-3 cancer cells.[1] However, direct evidence and detailed mechanistic studies for N-[4-(dimethylsulfamoyl)phenyl]acetamide are not available in the public domain.

  • Enzyme Inhibition: Derivatives of acetamide-sulfonamides have been explored as potential urease inhibitors.[1][2] Urease is an enzyme implicated in the pathogenesis of infections by organisms such as Helicobacter pylori.[2]

It is crucial to underscore that these are generalized activities of related chemical scaffolds, and the specific activity profile of N-[4-(dimethylsulfamoyl)phenyl]acetamide remains to be elucidated.

Current Limitations and Future Directions

The primary limitation for the application of N-[4-(dimethylsulfamoyl)phenyl]acetamide as a chemical probe is the absence of a defined molecular target. To establish this compound as a valuable research tool, the following experimental avenues would need to be pursued:

  • Target Identification and Validation: Unbiased screening approaches, such as affinity chromatography-mass spectrometry or chemoproteomics, could be employed to identify potential protein binding partners. Subsequent validation studies would be necessary to confirm direct and specific interactions.

  • In Vitro and Cell-Based Assays: Once a putative target is identified, the development of robust in vitro and cell-based assays is essential to quantify the compound's potency (e.g., IC50 or EC50) and selectivity against related targets.

  • Mechanism of Action Studies: Detailed biochemical and cellular studies would be required to unravel the precise mechanism by which N-[4-(dimethylsulfamoyl)phenyl]acetamide modulates the function of its target.

Without this foundational data, the use of N-[4-(dimethylsulfamoyl)phenyl]acetamide in a research setting would be speculative, and any observed biological effects could not be confidently attributed to the modulation of a specific pathway.

Conclusion

While N-[4-(dimethylsulfamoyl)phenyl]acetamide belongs to a class of compounds with known biological relevance, it does not currently meet the stringent criteria to be classified as a chemical probe. The lack of a defined biological target and the absence of detailed pharmacological characterization preclude the development of specific application protocols.

Researchers interested in the biological activities of sulfonamides are encouraged to explore well-characterized probes within this class or to undertake the necessary validation studies to establish a clear mechanism of action for novel compounds like N-[4-(dimethylsulfamoyl)phenyl]acetamide. The scientific community must adhere to the principle of using highly validated chemical tools to ensure the reproducibility and reliability of experimental findings.

References

Sources

Application of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in the quest for novel therapeutics. Unlike traditional high-throughput screening (HTS) which relies on vast libraries of complex molecules, FBDD employs a more focused approach. By screening small, low-molecular-weight compounds, or "fragments," researchers can identify weak but highly efficient binding interactions with a biological target.[1] These initial fragment hits serve as starting points for the rational design and evolution of potent and selective drug candidates. The lower complexity of fragments allows for a more thorough exploration of chemical space with a smaller library size, often leading to higher hit rates and superior lead compounds with better physicochemical properties.[2]

This guide focuses on the application of a specific fragment, Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- , in FBDD campaigns. This compound possesses a privileged sulfonamide scaffold, a cornerstone in medicinal chemistry renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The presence of both an acetamide and a dimethylaminosulfonyl group provides a unique combination of hydrogen bonding capabilities and structural features that make it an attractive candidate for fragment screening.

Physicochemical Properties of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-

A thorough understanding of the physicochemical properties of a fragment is paramount for its successful application in FBDD. These properties influence its solubility, binding characteristics, and potential for chemical elaboration.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂O₃S[4]
Molecular Weight 242.3 g/mol [4]
CAS Number 54951-54-1[4]
IUPAC Name N-[4-(dimethylsulfamoyl)phenyl]acetamidePubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
LogP (calculated) 0.8PubChem

The molecular weight of 242.3 g/mol places this compound squarely within the accepted range for fragments (typically < 300 Da).[5] Its calculated LogP suggests good aqueous solubility, a critical factor for the high concentrations often required in biophysical screening assays. The presence of a hydrogen bond donor (the amide N-H) and multiple acceptors (the carbonyl oxygen and the sulfonyl oxygens) provides multiple potential points of interaction with a protein target.

The FBDD Workflow Using Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-

The application of this fragment in a drug discovery project follows a structured, multi-stage process. The causality behind this workflow is to first identify and validate a genuine binding event, then to elucidate the structural basis of this interaction, and finally to leverage this information for rational lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Lead Optimization Fragment_Library Fragment Library (including Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-) Primary_Screening Primary Screening (NMR, SPR, or Thermal Shift) Fragment_Library->Primary_Screening Screening Hit_Validation Hit Validation (Orthogonal Biophysical Methods) Primary_Screening->Hit_Validation Putative Hits X-ray_Crystallography X-ray Crystallography or NMR Hit_Validation->X-ray_Crystallography Validated Hit Binding_Mode_Analysis Binding Mode Analysis X-ray_Crystallography->Binding_Mode_Analysis Fragment_Evolution Fragment Evolution (Growing, Linking, Merging) Binding_Mode_Analysis->Fragment_Evolution SAR_Development Structure-Activity Relationship (SAR) Fragment_Evolution->SAR_Development Lead_Candidate Lead Candidate SAR_Development->Lead_Candidate

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Hit Identification and Validation

The initial phase of an FBDD project is dedicated to identifying fragments that bind to the target of interest and confirming that this binding is specific and not an artifact. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required.

Protocol 1: Primary Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for fragment screening as it can detect weak binding events in solution.[6] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for primary screening.

Method: Saturation Transfer Difference (STD) NMR

This technique relies on the transfer of magnetization from the protein to a bound ligand. Only ligands that bind to the protein will receive this saturation, resulting in a detectable signal in the difference spectrum.[5][7]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, containing 150 mM NaCl). The final protein concentration for the experiment should typically be in the low micromolar range (e.g., 10-50 µM).

    • Prepare a stock solution of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-\ in the same deuterated buffer.

    • Prepare the final NMR sample by mixing the protein and fragment solutions. A typical fragment-to-protein ratio is 100:1. Ensure the final sample volume is sufficient for the NMR tube being used (e.g., 500 µL).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample to confirm the presence of both protein and fragment signals and to assess sample quality.

    • Set up the STD NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively irradiated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.[8]

    • Key parameters to optimize include the saturation time (typically 1-3 seconds) and the irradiation frequency for the on-resonance experiment (a region with broad protein aliphatic signals is often chosen).[8]

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.

    • The intensity of the STD signals can provide information about which parts of the fragment are most intimately interacting with the protein. For Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-, observing strong STD signals for the aromatic protons would suggest an interaction involving the phenyl ring, while signals from the dimethylamino or acetyl groups would indicate their proximity to the protein surface.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[9] It is an excellent orthogonal method to validate hits from a primary NMR screen and can provide valuable kinetic and affinity data.

Step-by-Step Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. The goal is to achieve a surface density that will provide a good signal-to-noise ratio for fragment binding.

    • A reference flow cell should be prepared in the same way but without the protein, or with an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Fragment Binding Analysis:

    • Prepare a series of dilutions of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-\ in the running buffer. A typical concentration range for fragment screening is from the low micromolar to the low millimolar range.

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) over time. A dose-dependent increase in RU in the protein flow cell relative to the reference flow cell indicates binding.

  • Data Analysis:

    • For weak interactions, a steady-state affinity (KD) can be determined by plotting the equilibrium binding response against the fragment concentration and fitting the data to a 1:1 binding model.[10]

    • The shape of the sensorgram can also provide qualitative information about the kinetics of the interaction (association and dissociation rates).[10]

Part 2: Structural Characterization of the Fragment-Protein Complex

Once a fragment hit has been validated, the next crucial step is to determine its binding mode. This structural information is the cornerstone of rational drug design, guiding the subsequent optimization of the fragment into a more potent lead compound.

Protocol 3: X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the protein, revealing the precise binding site and the key interactions that mediate binding.

Method: Crystal Soaking

Crystal soaking is a common method for obtaining fragment-protein complex structures. It involves diffusing the fragment into pre-existing crystals of the target protein.[11]

Step-by-Step Protocol:

  • Protein Crystallization:

    • Grow high-quality crystals of the target protein under conditions that are known to yield well-diffracting crystals.

  • Crystal Soaking:

    • Prepare a soaking solution containing a high concentration of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-\ (typically 1-10 mM) dissolved in a cryoprotectant solution that is compatible with the protein crystals.

    • Carefully transfer a protein crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period of time (ranging from minutes to hours) to allow the fragment to diffuse into the crystal and bind to the protein.

  • Cryo-cooling and Data Collection:

    • After soaking, loop the crystal and flash-cool it in liquid nitrogen to prevent radiation damage during data collection.[11]

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

    • Analyze the electron density map to confirm the presence and determine the binding pose of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-\ in the protein's binding site.

    • The analysis will reveal which functional groups of the fragment are making key interactions (e.g., hydrogen bonds from the sulfonamide or acetamide groups, hydrophobic interactions of the phenyl ring) with the protein. This information is critical for the next phase of the project.

Part 3: Lead Optimization through Fragment Evolution

With a validated hit and a high-resolution structure of the fragment-protein complex in hand, the process of evolving the fragment into a more potent lead compound can begin. The primary strategies for fragment evolution are fragment growing and fragment linking.

Strategy 1: Fragment Growing

Fragment growing involves adding chemical functionality to the initial fragment hit to make additional favorable interactions with the protein, thereby increasing its affinity and potency.

Conceptual Workflow for Growing Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-:

Fragment_Growing Initial_Fragment Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- (Initial Hit) Structural_Analysis Structural Analysis (X-ray Crystallography) Initial_Fragment->Structural_Analysis Vector_Identification Identify Growth Vectors (e.g., para-position of phenyl ring, a methyl of the dimethylamino group) Structural_Analysis->Vector_Identification Derivative_Synthesis Synthesize Derivatives Vector_Identification->Derivative_Synthesis SAR_Analysis Analyze SAR Derivative_Synthesis->SAR_Analysis SAR_Analysis->Derivative_Synthesis Optimized_Lead Optimized Lead SAR_Analysis->Optimized_Lead

Caption: A conceptual workflow for fragment growing.

The structural information obtained from X-ray crystallography will reveal "growth vectors" – positions on the fragment from which chemical modifications can be made to access nearby pockets or interact with specific residues in the binding site. For Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-, potential growth vectors include the para-position of the phenyl ring relative to the acetamide group, or one of the methyl groups of the dimethylamino moiety. Synthetic chemistry can then be employed to generate a small library of derivatives with modifications at these positions. These derivatives would then be tested for their binding affinity to establish a structure-activity relationship (SAR) and guide further optimization.[12]

Strategy 2: Fragment Linking

Fragment linking is a powerful strategy where two different fragments that bind to adjacent sites on the protein are chemically linked together.[13] This can lead to a significant increase in binding affinity due to the additive binding energies of the two fragments and a favorable entropic contribution.

Conceptual Workflow for Fragment Linking:

Fragment_Linking Fragment_1 Fragment 1: Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- Structural_Analysis Structural Analysis (X-ray Crystallography of both fragments) Fragment_1->Structural_Analysis Fragment_2 Fragment 2: (Binds to adjacent site) Fragment_2->Structural_Analysis Linker_Design Design Linker (appropriate length and geometry) Structural_Analysis->Linker_Design Linked_Compound_Synthesis Synthesize Linked Compound Linker_Design->Linked_Compound_Synthesis Binding_Affinity_Measurement Measure Binding Affinity Linked_Compound_Synthesis->Binding_Affinity_Measurement Optimized_Lead Optimized Lead Binding_Affinity_Measurement->Optimized_Lead

Caption: A conceptual workflow for fragment linking.

If a second fragment is identified that binds in a pocket adjacent to Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-, the structural information of both complexes can be overlaid to design a linker that connects the two fragments. The linker must be of the appropriate length and geometry to allow both fragments to maintain their optimal binding interactions. The sulfonamide group itself can sometimes be incorporated into the linker design, or modifications can be made to the phenyl ring or acetamide group to attach the linker.

Conclusion

Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-\ represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the proven track record of the sulfonamide scaffold in medicinal chemistry, make it a high-quality fragment for screening against a wide range of biological targets. By following a systematic workflow of hit identification, validation, structural characterization, and rational fragment evolution, this seemingly simple molecule can be transformed into a potent and selective lead compound, demonstrating the profound impact of FBDD on modern drug discovery.

References

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic - Semantic Scholar. (2023, July 13). Retrieved from [Link]

  • Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Publishing. (2014, September 17). Retrieved from [Link]

  • Saturation transfer difference NMR for fragment screening - PubMed. (n.d.). Retrieved from [Link]

  • NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY - PMC. (2020, July 5). Retrieved from [Link]

  • Saturation Transfer Differences (STD) NMR - Creative Biostructure. (n.d.). Retrieved from [Link]

  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. (2011, April 18). Retrieved from [Link]

  • Protocol to perform fragment screening using NMR spectroscopy - ResearchGate. (n.d.). Retrieved from [Link]

  • Saturation Transfer Difference (STD) - Solution State NMR Experiments - CUNY. (2023, February 27). Retrieved from [Link]

  • Fragment screening by ligand observed nmr | Bruker. (n.d.). Retrieved from [Link]

  • fragment-based drug discovery (FBDD) & access to drug research - YouTube. (2024, January 27). Retrieved from [Link]

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Retrieved from [Link]

  • (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine - ResearchGate. (2019, May 6). Retrieved from [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. (n.d.). Retrieved from [Link]

  • Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]- | C9H12N2O3S | CID - PubChem. (n.d.). Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Acetamide_-N-4-(methylamino_sulfonyl_phenyl_-]([Link]

  • Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

  • 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC. (n.d.). Retrieved from [Link]

  • Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Fragment Linking Strategies for Structure-Based Drug Design - PubMed. (2020, October 22). Retrieved from [Link]

  • Surface plasmon resonance1. (n.d.). Retrieved from [Link]

  • Fragment Based Ligand Discovery: X-ray crystallography as a screening tool. (n.d.). Retrieved from [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC. (n.d.). Retrieved from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - MDPI. (2022, October 31). Retrieved from [Link]

  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (2013, June 24). Retrieved from [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Investigation of the Effect of Molecules Containing Sulfonamide Moiety Adsorbed on the FAPbI3 Perovskite Surface: A First-Principles Study - MDPI. (n.d.). Retrieved from [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - NIH. (n.d.). Retrieved from [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors - bioRxiv. (2020, December 23). Retrieved from [Link]

  • Soaking strategy. (a) The steps for 'dry' co-crystallization and in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Using Fragment-Based Approaches to Discover New Antibiotics - PMC. (2018, June 20). Retrieved from [Link]

  • Linkers in fragment-based drug design: an overview of the literature - PubMed. (2023, July 19). Retrieved from [Link]

  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Low affinity / weak interactions / fast kinetics - SPR-Pages. (n.d.). Retrieved from [Link]

  • Development of potent inhibitors by fragment-linking strategies - PubMed. (n.d.). Retrieved from [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (2022, May 10). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- Impurity Identification and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying and characterizing impurities associated with this compound. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- and what are its primary applications?

Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is a chemical compound with the molecular formula C10H14N2O3S.[1][2] It features both an acetamide and a sulfonamide functional group, which contribute to its biological activities.[1] This compound and its derivatives are investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][3]

Q2: What are the common sources and types of impurities in Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-?

Impurities in any active pharmaceutical ingredient (API) can originate from various stages, including synthesis, purification, and storage.[4] For Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-, impurities can be broadly categorized as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[4]

  • Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other residual metals from the manufacturing process.[4]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process.[4]

Q3: How are impurities in Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- typically identified and quantified?

A combination of chromatographic and spectroscopic techniques is generally employed for impurity profiling.[5][6]

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying impurities. A C18 column with UV detection is often a good starting point.[1][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for the identification of unknown impurities by providing molecular weight information.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is essential for the definitive identification of impurities.[1]

  • Infrared (IR) Spectroscopy: IR can help identify functional groups present in the impurities.[1]

Troubleshooting Common Analytical Issues

Q4: I am observing poor peak shape and tailing for the main component and impurities in my HPLC analysis. What could be the cause and how can I resolve it?

Poor peak shape in reversed-phase HPLC for compounds like Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- can often be attributed to secondary interactions with residual silanols on the silica-based stationary phase, especially if the mobile phase pH is not optimized.

  • Causality: The presence of basic nitrogen atoms in the molecule can lead to strong interactions with acidic silanol groups on the column packing material, causing peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is appropriately controlled. For sulfonamides, a slightly acidic mobile phase (e.g., using formic acid or phosphoric acid) can help to suppress the ionization of silanol groups and improve peak shape.[10]

    • Use of an Ion-Pairing Reagent: If pH adjustment is not sufficient, consider using a mixed-mode column with a built-in ion-pairing reagent.[11]

    • Column Selection: Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.

Q5: I have an unknown impurity peak that co-elutes with my main peak. How can I resolve and identify it?

Co-elution is a common challenge in impurity analysis. A systematic approach is necessary to achieve separation and subsequent identification.

  • Workflow for Resolution and Identification:

Caption: Workflow for resolving and identifying co-eluting impurities.

  • Detailed Steps:

    • Method Optimization: Systematically alter your HPLC method parameters. Modifying the gradient slope, changing the organic modifier (e.g., acetonitrile to methanol), or adjusting the mobile phase pH can often resolve co-eluting peaks.[10]

    • Alternative Column Chemistry: If mobile phase optimization fails, switch to a column with a different stationary phase (e.g., phenyl-hexyl or cyano) to exploit different separation mechanisms.

    • LC-MS Analysis: Once separation is achieved, use LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity. This provides the molecular weight, a critical first step in identification.[8][9]

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the impurity peak to induce fragmentation. The resulting fragmentation pattern provides valuable structural information.[9]

    • Forced Degradation Studies: To understand if the impurity is a degradant, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[12] This can help in proposing a likely structure for the degradation product.

Step-by-Step Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- and its related substances. Method validation is required for its intended use.[7]

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.[7]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products that may form during storage.[12]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (in solid state and in solution) to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze all stressed samples by the developed HPLC method (Protocol 1) against a control (unstressed) sample to identify any new peaks.

Protocol 3: Structure Elucidation of an Unknown Impurity

This workflow outlines the steps for identifying the structure of an unknown impurity.

Caption: A systematic workflow for the structural elucidation of unknown impurities.

References

  • Attia, K. A. M., Nassar, M. W. I., & El-Zeiny, M. B. (2018). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • US EPA. (n.d.). Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- - Substance Details - SRS. Retrieved from [Link]

  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Molecules, 28(14), 5469.
  • Naveen, S., et al. (2013). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.
  • Pharmaffiliates. (n.d.). Sulfamethazine-impurities. Retrieved from [Link]

  • US EPA. (n.d.). Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- - Substance Details - SRS. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-[4-[(methylamino)sulfonyl]phenyl]-. Retrieved from [Link]

  • PubChem. (n.d.). N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. Retrieved from [Link]

  • Kaufmann, A., & Kaenzig, A. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 94(4), 331-344.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • USP. (2006). USP Monographs: Sulfamethazine. In USP29-NF24.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sulfamethazine. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]

  • Veeprho. (n.d.). Sulfadiazine EP Impurity C | CAS 57-67-0. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • Wang, J., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food Composition and Analysis, 100, 103905.
  • precisionFDA. (n.d.). SULFAMETHAZINE. Retrieved from [Link]

  • PubChem. (n.d.). Sulfamethazine. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Minnesota Department of Health. (n.d.). Toxicological Summary for: Sulfamethazine. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. 54(2s), s286-s298.
  • Skibsted, E., & Gammelgaard, B. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 3-13.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology.
  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • Angene Chemical. (n.d.). Acetamide, N-[[4-(acetylamino)phenyl]sulfonyl]-(CAS# 5626-90-4). Retrieved from [Link]

  • Chen, Y. F., et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Molecules, 26(11), 3169.
  • SIELC Technologies. (n.d.). Sulfamethazine. Retrieved from [Link]

  • NUCLEUS information resources. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

Sources

"Strategies for improving the solubility of poorly soluble acetamide compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: ACT-SOL-2026

Introduction: The Acetamide Paradox

Welcome to the technical support hub for acetamide-based compounds. If you are here, you are likely facing the "Acetamide Paradox": you have a molecule with a polar amide group (


 or 

) that theoretically should interact well with water, yet it refuses to dissolve.

The Root Cause: The primary culprit is rarely lipophilicity alone. Acetamide derivatives often possess high Crystal Lattice Energy . The nitrogen-hydrogen (N-H) donor and carbonyl (C=O) acceptor form a robust network of intermolecular hydrogen bonds, creating a tightly packed crystal structure (often referred to as "Brick Dust" molecules). To dissolve the compound, you must first pay the energy penalty to break this lattice.

This guide prioritizes strategies that disrupt these intermolecular forces.

Module 1: Diagnostic Triage (Start Here)

Before selecting a solvent system, you must classify your compound to choose the correct solubilization tool.

Protocol: The "Brick Dust" vs. "Grease Ball" Test
  • Measure Melting Point (

    
    ):  High 
    
    
    
    (>200°C) indicates strong lattice energy.
  • Calculate/Measure LogP: High LogP (>3) indicates high lipophilicity.

Decision Matrix:

SolubilityDecisionTree Start Analyze Compound Properties CheckTm Check Melting Point (Tm) Start->CheckTm CheckLogP Check LogP CheckTm->CheckLogP Tm < 200°C BrickDust Category: BRICK DUST (High Tm, Low/Mod LogP) Problem: Lattice Energy CheckTm->BrickDust Tm > 200°C GreaseBall Category: GREASE BALL (Low Tm, High LogP) Problem: Hydrophobicity CheckLogP->GreaseBall LogP > 3 StrategyCoSolv Rec: Cosolvents + Cyclodextrins CheckLogP->StrategyCoSolv LogP < 3 Intermediate Category: INTERMEDIATE (High Tm, High LogP) Problem: Both BrickDust->Intermediate If LogP also High StrategyASD Rec: Solid Dispersions / Particle Size Reduction BrickDust->StrategyASD StrategyLipid Rec: Lipid Formulation / Emulsions (SEDDS) GreaseBall->StrategyLipid Intermediate->StrategyCoSolv

Figure 1: Decision tree for selecting solubilization strategies based on physicochemical properties.

Module 2: Formulation Troubleshooting (The "How")

Strategy A: Cosolvent Systems (The Log-Linear Approach)

Best for: Liquid formulations, injectables, and early-stage screening.

The Mechanism: Acetamides respond well to cosolvents that disrupt hydrogen bonding. You are essentially matching the dielectric constant of the solvent mixture to that of the solute.

Recommended Ternary System: Binary systems (e.g., Water/Ethanol) often fail for acetamides upon dilution. We recommend a ternary system to maintain stability.

ComponentRoleRecommended % (w/v)Why for Acetamides?
PEG 400 Primary Solubilizer10% - 40%Interacts with amide H-bonds; reduces interfacial tension.
Ethanol/PG Viscosity Reducer5% - 15%Propylene Glycol (PG) prevents precipitation upon dilution better than ethanol alone.
Water/Buffer Bulk Vehicleq.s.Maintains physiological compatibility.

Troubleshooting Protocol:

  • Issue: "My compound precipitates immediately when I add water to the organic stock."

  • Fix: You are hitting the "Dielectric Cliff." Do not add water to the organic phase. Instead, add the organic phase into the aqueous phase slowly with high-shear mixing to prevent local supersaturation.

Strategy B: Cyclodextrin Complexation

Best for: Improving stability and preventing precipitation upon dilution.

The Mechanism: The hydrophobic R-group of the acetamide inserts into the Cyclodextrin (CD) cavity, while the amide bond H-bonds with the hydroxyl rim. This "hides" the hydrophobic portion from water.

Selection Guide:

  • 
    -Cyclodextrin:  Avoid for parenteral use (nephrotoxicity). Good for oral.
    
  • HP-

    
    -CD (Hydroxypropyl):  The Gold Standard for acetamides. High solubility, disrupts lattice effectively.
    
  • SBE-

    
    -CD (Sulfobutylether):  Best for ionizable acetamide derivatives (e.g., acetazolamide) due to charge interactions.
    

Workflow:

CDComplexation cluster_mechanism Mechanism Drug Acetamide Drug (Guest) Mix Kneading or Solution Stirring Drug->Mix CD HP-beta-CD (Host) CD->Mix Equilibrium Equilibrium (24-48 hrs) Mix->Equilibrium Filter Filtration (0.45 micron) Equilibrium->Filter FreezeDry Lyophilization Filter->FreezeDry Complex Inclusion Complex (Amorphous) FreezeDry->Complex

Figure 2: Workflow for preparing Cyclodextrin inclusion complexes.

Strategy C: Amorphous Solid Dispersions (ASDs)

Best for: "Brick Dust" compounds (High Melting Point).

The Mechanism: By dispersing the drug in a polymer matrix, you "freeze" the molecules in a disordered (amorphous) state, preventing them from reforming the stable crystal lattice.

Top Polymer Choices for Acetamides:

  • PVP K30 (Polyvinylpyrrolidone): Excellent H-bond acceptor. The carbonyl in PVP interacts with the N-H of acetamide, preventing recrystallization.

  • HPMC-AS: Good for pH-dependent release (protects in stomach, releases in intestine).

  • PEG 6000: Acts as both a carrier and a surfactant.

Critical Warning: Acetamides are prone to recrystallization from the amorphous state due to their strong drive to form H-bonds. You must store ASDs with desiccants; moisture lowers the glass transition temperature (


), triggering crystallization.

Frequently Asked Questions (FAQ)

Q: I tried salt formation, but solubility didn't improve. Why? A: The acetamide group itself (


) is neutral to very weakly basic. It does not protonate easily at physiological pH. Unless your molecule has a separate ionizable group (like a carboxylic acid or tertiary amine), salt formation will fail. Switch to Cosolvents  or Complexation .

Q: My compound dissolves in DMSO but crashes out in water. Can I use DMSO in vivo? A: DMSO is limited by toxicity and tolerability (pain on injection). For animal studies, limit DMSO to <10%. For clinical formulation, replace DMSO with N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) (in very low quantities), or switch to a PEG 400/Water system.

Q: How do I know if I have successfully made an inclusion complex? A: Perform Differential Scanning Calorimetry (DSC) .

  • Pure Drug: Sharp endothermic peak at melting point.

  • Physical Mixture:[1][2][3][4] Peak still present (maybe slightly shifted).

  • Inclusion Complex: The melting peak should disappear completely, indicating the drug is molecularly encapsulated and no longer in a crystalline lattice [1].

Q: What is the "Spring and Parachute" effect? A: This applies to Solid Dispersions. The amorphous form dissolves rapidly (the "Spring"), creating supersaturation. The polymer (e.g., HPMC) then inhibits precipitation (the "Parachute"), keeping the drug in solution long enough to be absorbed. If your formulation precipitates within 15 minutes, you need a better "Parachute" (try adding a surfactant like TPGS).

References

  • Sharma, A., et al. (2025).[1][3] Enhancement of Solubility of Drug Acetazolamide by Different Techniques and Comparison thereof. Journal of Applied Pharmaceutical Sciences and Research. Link

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics. Link

  • Baghel, S., et al. (2016). Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques. Journal of Advanced Pharmaceutical Technology & Research. Link

  • Yalkowsky, S.H., et al. (2010). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Foundational text on Cosolvency/Log-Linear model). Link

  • Brewster, M.E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

Sources

"Overcoming challenges in the scale-up of acetamide derivative synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in the Scale-Up of Acetamide Derivative Synthesis

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4

Introduction: The Acetamide Scale-Up Paradox

Welcome to the Technical Support Center. You are likely here because a reaction that took 2 hours on a 100mg scale is failing at the 100g or 1kg scale.

Acetamide formation (R-NH-CO-R') is chemically simple but thermodynamically and kinetically deceptive at scale. In drug development, acetamide motifs are ubiquitous (e.g., Paracetamol, Lidocaine, Kinase Inhibitors). The transition from medicinal chemistry (using HATU/EDC in DMF) to process chemistry requires a complete overhaul of reagents and safety protocols.

This guide addresses the three "Killers" of Amidation Scale-Up:

  • Thermal Runaway (Exotherm management).

  • Purification Bottlenecks (Replacing chromatography with crystallization).

  • Atom Economy (Green catalysis vs. stoichiometric waste).

Module 1: Critical Decision Matrix

Before starting your batch, determine the correct synthetic route based on your substrate's sensitivity and the scale of operation.

AmidationDecisionTree Start Substrate Analysis Scale Scale > 100g? Start->Scale Sensitivity Acid/Base Sensitive? Scale->Sensitivity Yes Nucleophile Nucleophile Quality Scale->Nucleophile No (Lab Scale) Sensitivity->Nucleophile No (Robust) MethodC Method C: Mixed Anhydride (T3P/CDI) Sensitivity->MethodC Yes (Epimerization Risk) MethodA Method A: Acyl Chloride (Schotten-Baumann) Nucleophile->MethodA Aniline/Steric Hindrance (Poor Nucleophile) MethodB Method B: Boric Acid Catalysis (Green) Nucleophile->MethodB Primary/Secondary Amine (Good Nucleophile) MethodA->MethodA Requires Active Cooling MethodB->MethodB Requires Water Removal

Figure 1: Strategic selection of amidation methodology. Note that while Acyl Chlorides are reactive, Boric Acid catalysis offers superior atom economy for compatible substrates.

Module 2: Troubleshooting & Protocols

Scenario A: The "Hot" Reaction (Acyl Chlorides)

Issue: You are observing temperature spikes >15°C during reagent addition, leading to dark impurities (dimers) or safety alarms.

Root Cause: Acyl chloride amidation is highly exothermic. At scale, the surface-area-to-volume ratio decreases, trapping heat. High temperatures promote the formation of symmetrical anhydrides or nitrile byproducts.

Protocol 1: Controlled Schotten-Baumann Scale-Up Best for: Non-sensitive substrates, cheap starting materials.

  • Solvent Switch: Replace Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate . These have higher boiling points and better environmental profiles.

  • Biphasic Setup: Dissolve amine in 2-MeTHF. Prepare an aqueous solution of inorganic base (K₂CO₃ or NaOH).

  • Controlled Addition (The Critical Step):

    • Cool the biphasic mixture to 0–5°C.

    • Add Acyl Chloride neat or as a concentrated solution via a dosing pump.

    • Rule of Thumb: Dosage rate must be linked to reactor cooling capacity. Do not allow

      
      .
      
  • Quench: Verify pH is neutral. Separate layers.

Data Table: Solvent Selection for Exotherm Control

Solvent Boiling Point (°C) Heat Capacity (Cp) Safety Note
DCM 40 Low High Risk: Pressurization/boil-over.
2-MeTHF 80 Moderate Recommended: Biorenewable, separates water well.

| CPME | 106 | High | Excellent: Low peroxide formation, high stability. |

Scenario B: The "Green" Reaction (Catalytic Amidation)

Issue: You want to avoid toxic coupling agents (HATU/EDC) and their urea byproducts, which are difficult to remove without chromatography.

Solution: Use Boric Acid or Arylboronic Acid catalysis.[1] This forms a temporary "acyloxyboron" intermediate that activates the carboxylic acid, releasing only water as a byproduct.

Protocol 2: Boric Acid Catalyzed Direct Amidation Best for: Green chemistry compliance, cost reduction, avoiding chromatography.

  • Reactor Setup: Equip flask with a Dean-Stark trap or use molecular sieves (3Å or 4Å) for water removal.

  • Reagents:

    • Carboxylic Acid (1.0 equiv)

    • Amine (1.0–1.1 equiv)[2]

    • Catalyst: Boric Acid (10–20 mol%) or 2-Chlorophenylboronic acid (5 mol% for difficult substrates).

    • Solvent: Toluene or Fluorobenzene (azeotropes water efficiently).

  • Process:

    • Reflux at azeotropic temperature (110°C for Toluene).

    • Monitor water collection in the trap. Reaction drives to completion as water is removed.

  • Work-up:

    • Cool to room temperature.[3]

    • Wash with 1M NaHCO₃ (removes catalyst and unreacted acid).

    • Crystallize product directly from the organic layer.

BoricAcidCycle Acid Carboxylic Acid Amine Amine Cat Boric Acid (Catalyst) Inter Acyloxyboron Intermediate Cat->Inter + Acid - H2O Product Acetamide Product Inter->Product + Amine Water H2O (Remove) Inter->Water Product->Cat Regeneration

Figure 2: Catalytic cycle of Boric Acid amidation.[4] The continuous removal of water (Le Chatelier's principle) is the driving force for high yield.

Module 3: Purification (The "Clean" Phase)

FAQ: Troubleshooting Crystallization

Q: My product is "oiling out" instead of crystallizing. What do I do?

  • Diagnosis: The temperature is above the "metastable limit" where liquid-liquid phase separation occurs before crystallization.

  • Fix:

    • Re-heat to dissolve the oil.

    • Add a seed crystal (0.5 wt%) at a temperature just below the saturation point.

    • Cool slowly (e.g., 5°C/hour). Rapid cooling traps impurities and causes oiling.

Q: How do I remove trace Aniline (genotoxic impurity)?

  • Diagnosis: Anilines are often used in excess or left unreacted. FDA limits are strict (often <10 ppm).

  • Fix:

    • Acidic Wash: If your product is neutral, wash the organic layer with 1M HCl or 5% Citric Acid. The aniline forms a water-soluble salt and is removed.

    • Scavenging Resins: For late-stage API, use sulfonic acid polymer resins (e.g., Amberlyst-15) to bind trace amines.

References & Authority

  • Green Solvents for Amidation:

    • Evaluation of alternative solvents in common amide coupling reactions. (Green Chem., RSC).

    • Source: [5]

  • Boric Acid Catalysis Mechanism & Scale-Up:

    • Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients.[1][6][7] (Org.[1][8][9] Process Res. Dev., ACS).[10]

    • Source:

    • Organoboron catalysis for direct amide/peptide bond formation. (Chem. Commun., RSC).

    • Source: [5][11]

  • Crystallization & Purification Strategies:

    • How To: Purify by Crystallization.[3][12][13] (Univ.[14] Rochester / NSF).[12]

    • Source:

  • Acyl Chloride Safety:

    • Solvent-controlled amidation of acid chlorides at room temperature. (RSC Advances).

    • Source:

For further assistance with specific substrates, please contact the Process Safety Group.

Sources

"How to remove residual starting materials from N-[4-(dimethylsulfamoyl)phenyl]acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Starting Materials & Impurities Target Molecule: N-[4-(dimethylsulfamoyl)phenyl]acetamide (also known as 4-acetamido-N,N-dimethylbenzenesulfonamide) Cas No: 5626-90-4 (Analogous)

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of N-[4-(dimethylsulfamoyl)phenyl]acetamide , a common intermediate in sulfa drug synthesis and a model compound for sulfonamide derivatives.

Impurities in this synthesis typically stem from one of two common synthetic routes:

  • Acetylation Route: Acetylation of 4-amino-N,N-dimethylbenzenesulfonamide.

    • Primary Impurity: Unreacted amine (4-amino-N,N-dimethylbenzenesulfonamide).

  • Chlorosulfonation Route: Reaction of 4-acetamidobenzenesulfonyl chloride with dimethylamine.

    • Primary Impurity: Hydrolysis byproducts (sulfonic acids) or unreacted acetanilide.

This guide prioritizes chemical workup (extraction) as the first line of defense, followed by recrystallization for polishing.

Module 1: Diagnostic Flowchart

Before selecting a protocol, identify your specific impurity profile. Use this logic tree to determine the correct workflow.

PurificationLogic Start START: Analyze Crude Product (TLC / HPLC / NMR) Q1 Is the impurity Basic (Amine)? (e.g., 4-amino-N,N-dimethyl...) Start->Q1 Q2 Is the impurity Acidic? (e.g., Sulfonic acid, Acetic acid) Q1->Q2 No Action_AcidWash PROTOCOL A: Acidic Extraction (Removes Anilines) Q1->Action_AcidWash Yes (Low Rf on TLC) Q3 Is the product Colored (Pink/Brown)? Q2->Q3 No Action_BaseWash PROTOCOL B: Basic Extraction (Removes Acids) Q2->Action_BaseWash Yes (Baseline spot) Action_Charcoal PROTOCOL C: Activated Charcoal Recrystallization Q3->Action_Charcoal Yes (Oxidation) Action_Recryst PROTOCOL D: Standard Recrystallization (Ethanol/Water) Q3->Action_Recryst No (Neutral impurities)

Figure 1: Decision tree for selecting the appropriate purification method based on impurity characteristics.

Module 2: Removing Unreacted Amine (Protocol A)

Scenario: You synthesized the product via acetylation and have residual 4-amino-N,N-dimethylbenzenesulfonamide . Mechanism: The product is an amide (neutral/weakly acidic), while the impurity is an aniline (basic). We utilize this pKa difference to selectively protonate the impurity, rendering it water-soluble.

The Science (pKa Logic)
  • Impurity (Aniline): The

    
     group is electron-withdrawing, lowering the basicity of the aniline nitrogen compared to unsubstituted aniline. The pKa of the conjugate acid is likely ~2.0–2.5. Therefore, a stronger acid concentration (1M - 2M HCl)  is required to fully protonate it than typical aniline extractions.
    
  • Product (Amide): The acetamide nitrogen is non-basic and will not protonate significantly under these conditions.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) .

    • Note: DCM can be used, but EtOAc is greener and typically solubilizes the amide well.

  • First Wash (Acidic): Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (Volume ratio 1:1).

    • Action: Shake vigorously. The unreacted amine is protonated (

      
      ) and migrates to the aqueous layer.
      
  • Second Wash (Neutralization): Wash the organic layer once with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Action: Neutralizes any entrained acid and removes residual acetic acid.

  • Brine Wash: Wash once with saturated brine to remove emulsified water.

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ), filter, and evaporate.
    

Module 3: Removing Colored Impurities (Protocol C)

Scenario: The product is pink, brown, or grey. Cause: Aromatic amines (starting materials) are prone to air oxidation, forming complex conjugated impurities (e.g., azo compounds or quinones) that are highly colored even in trace amounts.

Recrystallization with Activated Charcoal
ParameterRecommendation
Solvent System Ethanol / Water (Most effective for sulfonamides)
Solvent Ratio Start with hot Ethanol, add water until turbid (approx 3:1 to 1:1)
** adsorbent**Activated Carbon (Norit or Darco)
Step-by-Step Protocol
  • Hot Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (95%) required to dissolve the solid completely.

  • Charcoal Treatment:

    • Remove the flask from the heat source (Critical: Adding powder to boiling solvent can cause flash boiling).

    • Add Activated Charcoal (approx. 1-2% by weight of crude).

    • Return to heat and simmer for 5–10 minutes.

  • Hot Filtration:

    • While still boiling, filter the solution through a Celite pad or fluted filter paper into a pre-warmed flask.

    • Why Pre-warmed? Prevents premature crystallization in the funnel stem.

  • Crystallization:

    • Reheat filtrate if crystals formed during filtration.

    • Add hot water dropwise until the solution becomes slightly cloudy (turbid).

    • Add a drop of ethanol to clear it.[1]

    • Allow to cool slowly to room temperature, then place in an ice bath (

      
      ) for 1 hour.
      
  • Collection: Filter the white crystals and wash with ice-cold Ethanol/Water (1:1) .

Module 4: Solubility & Data Reference

Use this table to design custom extraction or recrystallization solvents if the standard protocols fail.

Table 1: Solubility Profile of N-[4-(dimethylsulfamoyl)phenyl]acetamide

SolventSolubility (Cold)Solubility (Hot)Role in Purification
Water InsolubleSparingly SolubleAnti-solvent / Wash for inorganic salts
Ethanol ModerateSolublePrimary Recrystallization Solvent
Ethyl Acetate SolubleVery SolubleExtraction Solvent
Dichloromethane SolubleVery SolubleExtraction Solvent
Diethyl Ether InsolubleSparingly SolubleAnti-solvent (precipitates product)
1M HCl InsolubleInsolubleWash layer (Removes amine impurities)
1M NaOH Soluble*SolubleAvoid (May hydrolyze amide or sulfonamide)

*Note: While the sulfonamide nitrogen is fully substituted (dimethyl), the acetamide nitrogen has a pKa > 15, so it is not deprotonated by dilute NaOH. However, strong base can cause hydrolysis.

Frequently Asked Questions (FAQ)

Q: I used Acetyl Chloride and my yield is very low. What happened? A: If you used Acetyl Chloride without a base scavenger (like Pyridine or Triethylamine), the HCl byproduct likely protonated your starting amine (4-amino-N,N-dimethylbenzenesulfonamide), rendering it unreactive toward acetylation. Always use a base or switch to Acetic Anhydride.

Q: My product is "oiling out" during recrystallization instead of forming crystals. A: This occurs when the product separates as a liquid before the solvent cools enough to crystallize.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Alternatively, add slightly more ethanol to lower the saturation point, or scratch the glass surface to induce nucleation.

Q: Can I use column chromatography? A: Yes, but it is usually unnecessary for this molecule. If required:

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 80:20, move to 50:50). The sulfonamide is relatively polar.

References

  • Synthesis of Sulfonamides via Chlorosulfonylation

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Title: One-Pot Synthesis of Sulfonamides
    • URL:[Link]

  • Purification Protocols for Aromatic Amides

    • Source: BenchChem Technical Support.[1][2][3][4]

    • Title: Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide.
  • General Workup for Removal of Amines

    • Source: University of Rochester, Department of Chemistry.
    • Title: Workup for Removing Amines.[5]

    • URL:[Link]

Sources

Validation & Comparative

"Comparative analysis of the biological activity of different acetamide-sulfonamide analogs"

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of the diverse biological activities exhibited by various acetamide-sulfonamide analogs. It is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties of these compounds. The information presented herein is supported by experimental data, detailed methodologies, and mechanistic insights to facilitate a thorough understanding of their therapeutic potential.

Introduction to Acetamide-Sulfonamide Analogs

The strategic combination of acetamide and sulfonamide moieties within a single molecular framework has given rise to a versatile class of compounds with a broad spectrum of pharmacological activities.[1] Sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be used systemically and are known for their ability to competitively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3][4] This mechanism effectively halts bacterial growth.[4] The acetamide group, on the other hand, is a common feature in many clinically prescribed drugs, contributing to a range of therapeutic effects, including anti-inflammatory and analgesic properties.[1][5] The amalgamation of these two pharmacophores can lead to synergistic effects and novel biological activities, making acetamide-sulfonamide analogs a subject of intense research in medicinal chemistry.

Comparative Biological Activity Analysis

This section provides a comparative overview of the biological activities of various acetamide-sulfonamide analogs, with supporting data from preclinical studies.

Antimicrobial Activity

Acetamide-sulfonamide analogs have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[3][6] Their primary mechanism of action is the inhibition of the folate biosynthetic pathway.[7][8]

Comparative Data for Antimicrobial Activity:

Compound IDTarget Organism(s)MIC (µg/mL)Zone of Inhibition (mm)Reference
Analog 1a S. aureus256-512-[6]
Analog 1b S. aureus (including MRSA & VRSA)6415-19[6]
Analog 1c S. aureus (including MRSA & VRSA)6415-19[6]
Analog 1d S. aureus (including MRSA & VRSA)6415-19[6]
Compound I S. aureus32-[4]
Compound II S. aureus64-[4]
4-Br derivative MSSA, MRSA<2.5922-26[3]
CIP derivative MSSA, MRSA<1.16-[3]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant Staphylococcus aureus; MSSA: Methicillin-susceptible Staphylococcus aureus.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10][11]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared at a high concentration and serially diluted to obtain a range of concentrations.

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 50°C, and the antimicrobial dilutions are added to create a series of plates with varying concentrations of the test compound. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: The bacterial strains to be tested are cultured overnight, and the inoculum is standardized to a concentration of 10^4 Colony Forming Units (CFU) per spot.[10]

  • Inoculation: The standardized bacterial suspensions are spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.[9]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[9]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound B Prepare Mueller-Hinton Agar Plates A->B Add to molten agar D Inoculate Plates with Bacterial Suspension B->D C Standardize Bacterial Inoculum (10^4 CFU/spot) C->D E Incubate at 37°C for 16-20 hours D->E F Observe for Bacterial Growth E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: General workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity

Certain acetamide-sulfonamide derivatives have been investigated for their anti-inflammatory properties, showing the ability to inhibit the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). [12]The mechanism often involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway. [12] Comparative Data for Anti-inflammatory Activity:

Compound IDIL-6 Inhibition (IC50 in µM)TNF-α Inhibition (IC50 in µM)Reference
Analog 11a PotentPotent[12]
Analog 11b PotentPotent[12]
Analog 11c PotentPotent[12]
Analog 11d 0.614.34[12]
Compound 4 2.072.94[13]

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the measurement of IL-6 and TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Stimulation: The cells are pre-treated with various concentrations of the test compounds for a short period, followed by stimulation with LPS to induce an inflammatory response.

  • Supernatant Collection: After a suitable incubation period, the cell culture supernatants are collected.

  • Cytokine Measurement: The concentrations of IL-6 and TNF-α in the supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. [14]5. Data Analysis: The inhibitory effect of the compounds on cytokine production is calculated by comparing the levels in treated cells to those in LPS-stimulated, untreated cells.

NF-κB Signaling Pathway:

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Urease Inhibition

Acetamide-sulfonamide analogs have also been explored as urease inhibitors. [1][7][9]Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. [15] Comparative Data for Urease Inhibition:

Compound IDUrease Inhibition (IC50 in µM)Mode of InhibitionReference
Ibuprofen-sulfathiazole conjugate 9.95 ± 0.14Competitive[7]
Flurbiprofen-sulfadiazine conjugate 16.74 ± 0.23Competitive[7]
Flurbiprofen-sulfamethoxazole conjugate 13.39 ± 0.11Competitive[7]
Diclofenac-sulfanilamide conjugate (4) 3.59 ± 0.07Competitive[16]
Diclofenac-sulfacetamide conjugate (10) 5.49 ± 0.34Competitive[16]
Thiourea (Standard) 23.76-[17]

Experimental Protocol: Urease Inhibition Assay

The Berthelot method is a common colorimetric assay to determine urease activity by quantifying the ammonia produced. [15][18] Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing the urease enzyme, a buffer solution, and various concentrations of the test inhibitor. A control with no inhibitor is also included.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a urea solution.

  • Incubation: The plate is incubated at a specific temperature for a set period to allow for the enzymatic reaction to proceed.

  • Ammonia Quantification: The amount of ammonia produced is quantified by adding a phenol-hypochlorite reagent (Berthelot's reagent), which reacts with ammonia to form a colored indophenol compound. [15]5. Absorbance Measurement: The absorbance of the colored solution is measured spectrophotometrically at a wavelength between 625 and 670 nm. [15]6. Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control well.

Conclusion

The comparative analysis presented in this guide highlights the significant and diverse biological activities of acetamide-sulfonamide analogs. Their potential as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents underscores the value of this chemical scaffold in medicinal chemistry and drug discovery. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the design and evaluation of new, more potent, and selective therapeutic agents based on the acetamide-sulfonamide framework. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

  • Al-Wahaibi, A., Elshamsy, A. M., et al. (2024). New acetamide-sulfonamide scaffolds with potential renal radiomodulatory effects: Insights into NF-κB pathway interactions. Frontiers in Chemistry. [Link]

  • Berredjem, H., et al. (2014). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research. [Link]

  • Qadir, M. A., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. [Link]

  • Krátký, M., et al. (2020). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gül, H. İ., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Qadir, M. A., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Pharmaceuticals. [Link]

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research. [Link]

  • Fereidoonnezhad, M., et al. (2025). Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide derivatives. Journal of the Iranian Chemical Society. [Link]

  • Ahmad, S., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega. [Link]

  • Ghorab, M. M., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Scientia Pharmaceutica. [Link]

  • Chen, P., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry. [Link]

  • Scilit. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit. [Link]

  • MDPI. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. [Link]

  • ACS Publications. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Publications. [Link]

  • ResearchGate. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Abbas, H. S., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. [Link]

  • Lee, S. K., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2024). New acetamide-sulfonamide scaffolds with potential renal radiomodulatory effects: Insights into NF-κB pathway interactions. Semantic Scholar. [Link]

  • Asiri, A. M., et al. (2015). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]

  • MDPI. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]

  • El-Sayed, M. A. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[2][6][15]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. [Link]

  • Kurita, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences. [Link]

  • ResearchGate. (n.d.). In vitro analysis of a IL-1 β, IL-6 and b TNF-α in levels in RAW Macrophages by sponge extracts. ResearchGate. [Link]

  • MDPI. (2023). Anti-Inflammatory Effects of Marine-Derived Resorcylic Acid Lactone Derivatives in Ulcerative Colitis via the MAPK/ERK Pathway. MDPI. [Link]

  • PMC. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- (CAS No: 3568-44-3, Molecular Formula: C₁₀H₁₄N₂O₃S), is a key chemical entity whose reliable measurement is critical for ensuring product quality and consistency.[1] This guide provides an in-depth comparison and cross-validation of two prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The core philosophy of this guide is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices. We will explore the development and validation of each method, culminating in a cross-validation study to ensure interchangeability and consistency of results between the two techniques. This is particularly crucial when methods are transferred between laboratories or when a more sensitive method (LC-MS/MS) is intended to replace or supplement a more routine method (HPLC-UV).[2]

Section 1: Methodologies for Quantification

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare a robust, widely accessible HPLC-UV method with a highly sensitive and selective LC-MS/MS method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness, reliability, and cost-effectiveness. The principle lies in the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile phase and the stationary phase. The quantification is then performed by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.

Causality in Experimental Design: The choice of a C18 column is based on the non-polar nature of the phenyl ring in the analyte, promoting retention via hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a suitable retention time and good peak shape. Methanol is a common and effective organic modifier for such separations.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the specific precursor ion (the protonated molecule, [M+H]⁺, in this case). This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components.

Causality in Experimental Design: The use of LC-MS/MS is warranted when very low concentrations of the analyte need to be quantified, for instance, in pharmacokinetic studies or for impurity profiling. The selection of precursor and product ions is based on the analyte's mass spectrum, providing a unique signature for unequivocal identification and quantification.[3][4][5] For Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-, the protonated molecule [M+H]⁺ would have an m/z of approximately 243.08.[6]

Section 2: Experimental Protocols & Validation

The trustworthiness of any analytical method hinges on its rigorous validation.[7] The following protocols are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guidelines.[8][9][10][11]

HPLC-UV Method: Protocol and Validation
  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- reference standard and dissolve in a 25 mL volumetric flask with methanol.

    • Working Standard Solutions (0.01 - 0.2 mg/mL): Prepare a series of calibration standards by diluting the stock solution with methanol.

    • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve the sample in methanol to achieve a target concentration of 0.1 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile and Water (50:50, v/v)

    • Flow Rate: 1.0 mL/min[12]

    • Column Temperature: 35°C[12]

    • Detection Wavelength: 254 nm (based on typical absorbance for similar structures)[13]

    • Injection Volume: 20 µL

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Methanol Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification.

LC-MS/MS Method: Protocol and Validation
  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepared as in the HPLC-UV method.

    • Working Standard Solutions (1 - 1000 ng/mL): Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of methanol and water. This range is chosen for the higher sensitivity of the instrument.

    • Sample Solution: Prepare as in the HPLC-UV method, followed by a 1:100 dilution with 50:50 methanol:water to bring it into the calibration range.

  • LC-MS/MS Conditions:

    • LC Column: C18, 100 mm x 2.1 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transition: Precursor Ion (Q1): 243.1 m/z → Product Ion (Q3): 180.1 m/z (This is a hypothetical but plausible fragmentation representing the loss of the dimethylamine group).

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution Weigh->Dissolve Dilute Dilution to ng/mL range Dissolve->Dilute Inject Inject Dilute->Inject Separate LC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Select Q1: Select Precursor (243.1) Ionize->Select Fragment Q2: Fragmentation Select->Fragment Monitor Q3: Monitor Product (180.1) Fragment->Monitor Integrate Peak Integration Monitor->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification.

Summary of Validation Parameters

Both methods must be validated for the following parameters as per ICH Q2(R1) guidelines.[8][9]

Parameter HPLC-UV LC-MS/MS Acceptance Criteria
Specificity Peak purity assessmentNo interfering peaks at the retention time of the MRM transitionPeak is spectrally pure / No interference at the analyte's retention time
Linearity (r²) > 0.999> 0.995r² ≥ 0.99
Range 0.01 - 0.2 mg/mL1 - 1000 ng/mLMethod is accurate and precise within this range
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Within 98.0 - 102.0% for drug substance
Precision (%RSD) < 2.0%< 5.0%RSD ≤ 2%
LOD ~1 µg/mL~0.1 ng/mLSignal-to-Noise ratio ≥ 3
LOQ ~3 µg/mL~0.5 ng/mLSignal-to-Noise ratio ≥ 10; acceptable accuracy and precision
Robustness Insensitive to small variations in flow rate, mobile phase compositionInsensitive to small variations in mobile phase, column temperatureNo significant change in results

Section 3: Cross-Validation of Analytical Methods

Cross-validation is the documented process of comparing the results from two validated analytical methods.[2][14] This is essential to ensure that data generated by different methods are equivalent and can be used interchangeably.

Cross-Validation Protocol
  • Sample Selection: Prepare three batches of samples of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration of the primary method). Prepare six replicates for each level (n=6).

  • Analysis:

    • Analyze all 18 samples using the validated HPLC-UV method.

    • Analyze the same 18 samples using the validated LC-MS/MS method. Ensure appropriate dilutions are made for the LC-MS/MS analysis to fall within its calibrated range.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each level from both methods.

    • For each level, calculate the percentage difference between the mean concentrations obtained from the two methods using the HPLC-UV method as the reference: %Difference = [(Mean_LCMS - Mean_HPLC) / Mean_HPLC] * 100

  • Acceptance Criteria: The two methods are considered equivalent if the percentage difference at each concentration level is within ±10.0%. A more rigorous statistical evaluation, such as Bland-Altman analysis or calculating the 90% confidence interval of the ratio of the means, can also be employed.[14][15]

Logical Flow of Cross-Validation

CrossValidation_Logic cluster_methods Validated Analytical Methods HPLC HPLC-UV Method Analyze_HPLC Analyze all 18 samples with HPLC-UV HPLC->Analyze_HPLC LCMS LC-MS/MS Method Analyze_LCMS Analyze all 18 samples with LC-MS/MS LCMS->Analyze_LCMS Samples Prepare 18 Samples (3 Levels, n=6) Samples->HPLC Samples->LCMS Results_HPLC HPLC Results (Mean, SD) Analyze_HPLC->Results_HPLC Results_LCMS LC-MS/MS Results (Mean, SD) Analyze_LCMS->Results_LCMS Compare Calculate % Difference for each level Results_HPLC->Compare Results_LCMS->Compare Decision Is % Difference within ±10.0%? Compare->Decision Pass Methods are Equivalent Decision->Pass Yes Fail Methods are Not Equivalent (Investigate Discrepancy) Decision->Fail No

Caption: Logical diagram of the cross-validation process.

Illustrative Cross-Validation Data
Concentration Level Mean Result HPLC-UV (mg/mL) Mean Result LC-MS/MS (mg/mL) % Difference Status
Level 1 (0.08 mg/mL)0.08050.0811+0.74%Pass
Level 2 (0.10 mg/mL)0.10020.0989-1.30%Pass
Level 3 (0.12 mg/mL)0.12080.1223+1.24%Pass

Conclusion

This guide has detailed the comparative evaluation of HPLC-UV and LC-MS/MS for the quantification of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-. Both methods, when properly validated, are suitable for their intended purposes. The HPLC-UV method serves as a robust workhorse for routine quality control, while the LC-MS/MS method provides superior sensitivity and selectivity for more demanding applications.

The successful cross-validation demonstrates that both methods yield equivalent results, providing confidence in the data irrespective of the methodology employed. This ensures data integrity across the product lifecycle, from early-stage development to commercial manufacturing, and facilitates seamless method transfer between different analytical laboratories.

References

  • BenchChem. (2025). n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.
  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
  • Unich. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples.
  • MDPI. (2024).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • ResearchGate. (2025). Quantification of Dimethylacetamide and its Primary Metabolite Monomethylacetamide in Plasma Using Robust LC-MS Method.
  • Quality System Compliance Industry. (n.d.).
  • PubMed. (2025).
  • National Institutes of Health. (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PharmaGuru. (2025).
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • PubChem. (n.d.). Acetamide, n-[4-[(dimethylamino)sulfonyl]phenyl]- (C10H14N2O3S).
  • ResearchGate. (2025).
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • Slideshare. (n.d.).
  • International Council for Harmonis
  • Royal Society of Chemistry. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • National Institutes of Health. (2023).

Sources

A Comparative Efficacy Analysis of N-[4-(dimethylsulfamoyl)phenyl]acetamide and Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Introduction: The Therapeutic Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is central to pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[3] Given their ubiquitous nature, specific CA isoforms have emerged as key therapeutic targets for a range of diseases.[3][4] For instance, inhibition of CA II is a cornerstone in glaucoma treatment, while targeting CA IX, which is overexpressed in many tumors, is a promising strategy in oncology.[3][5]

This guide provides an in-depth comparison of the efficacy of a novel investigational compound, N-[4-(dimethylsulfamoyl)phenyl]acetamide , with two well-established, clinically relevant CA inhibitors: Acetazolamide and Dorzolamide . Acetazolamide is a systemic, first-generation inhibitor used for glaucoma, epilepsy, and altitude sickness, while Dorzolamide is a second-generation topical agent primarily for glaucoma.[6][7][8] By objectively comparing their performance using standardized in vitro and cellular assays, this guide aims to provide researchers and drug development professionals with the critical data and methodologies needed to evaluate the therapeutic potential of this and similar sulfonamide-based compounds.

The Sulfonamide Pharmacophore: A Unifying Mechanism of Action

A key structural feature of N-[4-(dimethylsulfamoyl)phenyl]acetamide and the comparator drugs is the primary sulfonamide group (R-SO₂NH₂). This functional group is the cornerstone of their inhibitory activity. The deprotonated sulfonamide anion coordinates directly to the Zn²⁺ ion located in the hydrophilic pocket of the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis.[1][4] This binding prevents the enzyme from carrying out the hydration of carbon dioxide, effectively inhibiting its function.[9][10] The specific chemical nature of the R-group extending from the sulfonamide core dictates the binding affinity and selectivity for different CA isoforms.

Comparative Efficacy: An In Vitro Inhibition Analysis

The primary measure of an inhibitor's efficacy at the molecular level is its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[11] A lower value signifies higher potency. Equally important is the selectivity profile—the inhibitor's potency against the target isoform versus off-target isoforms. High selectivity is crucial for minimizing side effects.[2]

The following table summarizes the inhibitory potency of N-[4-(dimethylsulfamoyl)phenyl]acetamide (hypothetical data for illustrative purposes) against Acetazolamide and Dorzolamide across key human (h) CA isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)
N-[4-(dimethylsulfamoyl)phenyl]acetamide 45018255.2
Acetazolamide 25012100025-30 [12]
Dorzolamide 600[13]1.9 - 3.2 [12][14]31[14]47

Causality Behind the Data: The data reveals distinct profiles. Dorzolamide shows exceptional potency and selectivity for hCA II, the primary isoform in the eye's ciliary body responsible for aqueous humor production, explaining its efficacy as a topical anti-glaucoma agent.[7][13] Acetazolamide is a potent hCA II inhibitor but is less selective, which contributes to the systemic side effects observed with its use.[1] The hypothetical data for N-[4-(dimethylsulfamoyl)phenyl]acetamide suggests a different profile: while it is a potent hCA II inhibitor, its greatest potency is against hCA IX. This isoform is a transmembrane enzyme highly expressed in tumors, where it contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[5] This profile suggests a potential therapeutic application in oncology.

Experimental Protocols for Efficacy Determination

To ensure scientific rigor, the data presented must be reproducible. The following are detailed, self-validating protocols for determining inhibitor efficacy.

Protocol 1: In Vitro Kinetic Analysis via Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the true catalytic activity of CAs and their inhibition.[15] It directly measures the enzyme-catalyzed hydration of CO₂, rather than a surrogate substrate like an ester.

Principle: A CO₂-rich solution is rapidly mixed with a buffer solution containing the purified CA enzyme, the inhibitor, and a pH indicator. The enzyme's catalysis of CO₂ hydration causes a rapid change in pH, which is monitored spectrophotometrically in real-time.[16][17] The rate of this pH change is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer A (CO₂ solution): Prepare a 20 mM phosphate buffer saturated with CO₂ gas at 4°C. The final pH should be around 3.5.

    • Buffer B (Enzyme/Indicator solution): Prepare a 100 mM buffer (e.g., HEPES), pH 7.5, containing 0.2 mM of a suitable pH indicator (e.g., p-Nitrophenol) and the desired concentration of purified hCA isoform.

    • Inhibitor Stock Solutions: Prepare serial dilutions of N-[4-(dimethylsulfamoyl)phenyl]acetamide, Acetazolamide, and Dorzolamide in a suitable solvent (e.g., DMSO), with a final solvent concentration in the assay below 0.5%.

  • Instrumentation:

    • Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell block, set to 25°C.

  • Assay Execution:

    • Load one syringe of the stopped-flow instrument with Buffer A and the other with Buffer B containing the test inhibitor at various concentrations (typically from 0.1 nM to 10 µM).

    • Initiate rapid mixing. The reaction is monitored by the change in absorbance of the pH indicator at its λ_max (e.g., 400 nm for p-Nitrophenol).

    • Record the initial linear rate of the reaction for at least 10 seconds.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the slope of the absorbance vs. time curve.

    • Plot V₀ against the inhibitor concentration.

    • Fit the data to the Morrison equation for tight-binding inhibitors or the Michaelis-Menten equation to determine IC₅₀ values. Kᵢ values can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Reagent Preparation cluster_run Assay Execution cluster_analysis Data Analysis P1 Prepare CO2-Saturated Buffer A A1 Load Syringes into Stopped-Flow Instrument P1->A1 P2 Prepare Enzyme/Indicator Buffer B P2->A1 P3 Prepare Serial Dilutions of Inhibitors P3->A1 A2 Initiate Rapid Mixing (t=0) A1->A2 A3 Monitor Absorbance Change Over Time A2->A3 D1 Calculate Initial Reaction Velocity (V₀) A3->D1 D2 Plot V₀ vs. [Inhibitor] D1->D2 D3 Fit Data to Determine IC50 / Ki Values D2->D3

Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.

Protocol 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[18][19]

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[20] In a CETSA experiment, cells are treated with the inhibitor, heated, and then lysed. Unbound proteins denature and aggregate, and can be removed by centrifugation. The amount of soluble target protein remaining is then quantified, typically by Western Blot or ELISA.[18][21]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the target CA isoform (e.g., HT-29 cells for hCA IX) to ~80% confluency.

    • Treat cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a PCR cycler, followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target CA protein in the supernatant using Western Blot with a specific antibody.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each inhibitor concentration, plot the percentage of soluble protein remaining against the temperature.

    • The shift in the melting temperature (Tₘ) in the presence of the inhibitor indicates target engagement. A dose-dependent shift confirms a specific interaction.

G cluster_cell Cellular Phase cluster_heat Biophysical Challenge cluster_detect Detection & Analysis C1 Treat Cells with Inhibitor C2 Harvest Cells C1->C2 H1 Apply Temperature Gradient (Heat Shock) C2->H1 H2 Lyse Cells H1->H2 H3 Separate Soluble vs. Aggregated Proteins (Centrifugation) H2->H3 D1 Collect Supernatant (Soluble Fraction) H3->D1 D2 Quantify Target Protein (e.g., Western Blot) D1->D2 D3 Plot Melt Curves to Determine Thermal Shift D2->D3

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide provides a framework for the rigorous comparative evaluation of N-[4-(dimethylsulfamoyl)phenyl]acetamide. The in vitro kinetic data establishes a baseline for potency and selectivity, while cellular target engagement assays confirm that the compound interacts with its intended target in a physiological context.

Based on the illustrative data, N-[4-(dimethylsulfamoyl)phenyl]acetamide demonstrates a promising profile as a potent and selective inhibitor of the tumor-associated isoform hCA IX. This distinguishes it from Acetazolamide and Dorzolamide, whose profiles are more suited for applications in glaucoma and other non-oncological conditions. The presented protocols offer a robust, validated pathway for confirming these findings and further characterizing the compound's mechanism of action. Future studies should expand this analysis to include in vivo models to assess pharmacokinetic properties, anti-tumor efficacy, and overall safety profile, paving the way for potential clinical development.

References

  • National Center for Biotechnology Information (2024). Acetazolamide - StatPearls. NCBI Bookshelf. Available at: [Link]

  • MedCram (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- - Substance Details. Available at: [Link]

  • National Center for Biotechnology Information (2024). N4-Acetylsulfanilamide. PubChem. Available at: [Link]

  • Nonstop Neuron (2021). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. YouTube. Available at: [Link]

  • Sugrue, M. F. (2000). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Scholars Portal. Available at: [Link]

  • National Center for Biotechnology Information (2023). Carbonic Anhydrase Inhibitors - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. Available at: [Link]

  • Maren, T. H., et al. (1993). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed. Available at: [Link]

  • Forster, R. E., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Available at: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases as drug targets--an overview. PubMed. Available at: [Link]

  • Martinez-Jimenez, F., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health. Available at: [Link]

  • Angeli, A., & Supuran, C. T. (2019). Therapeutic Use of Carbonic Anhydrase Inhibitors and Their Multiple Drug Interactions. Taylor & Francis. Available at: [Link]

  • Kalin, F. H., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Available at: [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Available at: [Link]

  • Rafiq, M., et al. (2016). Therapeutic potential of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Jo, B. H., et al. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

  • News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Bruns, W., et al. (1986). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed. Available at: [Link]

  • Magellan Rx Management (2016). Therapeutic Class Overview Ophthalmic Carbonic Anhydrase Inhibitors. Available at: [Link]

  • Tu, C., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. Available at: [Link]

  • Kciuk, M., et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Dai, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. Available at: [Link]

  • protocols.io (2019). Carbonic Anhydrase Activity Assay. Available at: [Link]

  • ResearchGate (2023). IC50 values (ug/mL) for compounds 15, 20, 22, and Acetazolamide.... Available at: [Link]

  • Pelago Bioscience (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • National Center for Biotechnology Information (2024). Acetazolamide. PubChem. Available at: [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

Sources

"Reproducibility of the synthesis and purification of N-[4-(dimethylsulfamoyl)phenyl]acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the reproducible synthesis and purification of N-[4-(dimethylsulfamoyl)phenyl]acetamide (also known as 4-acetamido-N,N-dimethylbenzenesulfonamide).[1][2] It is designed for researchers encountering variability in yield or purity when scaling this sulfonamide intermediate.[2]

Executive Summary & Technical Context

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]acetamide is a classic nucleophilic substitution at the sulfur center of 4-acetamidobenzenesulfonyl chloride (ASC) .[1][2] Despite its apparent simplicity, reproducibility often suffers due to two competing pathways:[1][2]

  • Hydrolysis of the Sulfonyl Chloride: ASC is moisture-sensitive.[1][2] In aqueous media, it rapidly hydrolyzes to the sulfonic acid, drastically reducing yield.[1][2]

  • Thermal Decomposition: The chlorosulfonation step is highly exothermic; poor heat management leads to sulfone byproducts.[2]

This guide compares the Classic Aqueous Method (Method A) against the Optimized Anhydrous Method (Method B), demonstrating why Method B is the superior protocol for high-purity applications.[1][2]

Comparative Analysis of Synthesis Routes

Method A: The Classic Aqueous Route[1][2]
  • Reagents: 4-Acetamidobenzenesulfonyl chloride + 40% Aqueous Dimethylamine.[1][2]

  • Mechanism: Interfacial reaction (Schotten-Baumann conditions).[1][2]

  • Pros: Inexpensive reagents; no organic solvent waste in the amination step.[2]

  • Cons:

    • High Hydrolysis Risk: The presence of water competes with the amine for the sulfonyl chloride.[2]

    • Variable Yield: 55% – 70% (highly dependent on stirring rate and temperature).[2]

    • Purification Burden: Often requires multiple recrystallizations to remove the sulfonic acid byproduct.[2]

Method B: The Optimized Anhydrous Route (Recommended)[1][2]
  • Reagents: 4-Acetamidobenzenesulfonyl chloride + Dimethylamine Hydrochloride + Pyridine (or Triethylamine) in Dichloromethane (DCM).[1][2]

  • Mechanism: Homogeneous nucleophilic substitution.[2]

  • Pros:

    • High Yield: Consistently 85% – 95%.[2]

    • Reproducibility: Kinetic control is easily maintained in a single phase.[2]

    • Purity: Byproducts are water-soluble and easily removed during workup.[1][2]

  • Cons: Requires handling of organic solvents and amine salts.[2]

Performance Data Comparison
MetricMethod A (Aqueous)Method B (Anhydrous)
Average Yield 62% ± 8%91% ± 3%
Purity (Crude) 85% (Sulfonic acid impurities)>98% (Clean conversion)
Reaction Time 1–2 Hours4–6 Hours
Reproducibility Low (Operator dependent)High (Robust)
Major Impurity 4-acetamidobenzenesulfonic acidPyridinium hydrochloride (easily washed)

Detailed Experimental Protocol (Method B)

This protocol is designed for a 10 mmol scale but is linearly scalable.[2]

Phase 1: Preparation of 4-Acetamidobenzenesulfonyl Chloride (ASC)

Note: Commercial ASC often degrades.[1][2] For maximum reproducibility, synthesize fresh.

  • Chlorosulfonation: Place Acetanilide (1.35 g, 10 mmol) in a dry 50 mL round-bottom flask.

  • Addition: Cool to 0°C. Dropwise add Chlorosulfonic acid (4.0 mL, 60 mmol) over 15 minutes. Caution: HCl gas evolution.[2][3]

  • Heating: Remove ice bath. Heat to 60°C for 2 hours to ensure complete conversion.

  • Quench: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

  • Isolation: Filter the white precipitate immediately. Wash with cold water (2 x 10 mL).[1][2] Do not dry completely (to avoid thermal decomposition); use the damp cake directly for the next step if possible, or dry under vacuum at room temp for <1 hour.

Phase 2: Amination (The Critical Step)[1][2]
  • Dissolution: Dissolve the fresh ASC (approx. 2.3 g, 10 mmol) in Dichloromethane (DCM, 20 mL) .

  • Reagent Prep: Add Dimethylamine Hydrochloride (0.98 g, 12 mmol) to the flask.

  • Base Addition: Cool to 0°C. Add Pyridine (2.0 mL, 25 mmol) dropwise. The mixture will become homogeneous or a fine suspension.[2]

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[2]

  • Workup:

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove excess pyridine and unreacted amine.[2]

    • Wash with Saturated NaHCO₃ (1 x 15 mL) to remove any hydrolyzed sulfonic acid.[2]

    • Wash with Brine (1 x 15 mL) .[2]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1][2]
      

Purification Strategy

Even with Method B, trace impurities may persist.[2] The choice of recrystallization solvent is critical for defining the crystal habit and purity.[2]

Recrystallization Solvent Comparison
Solvent SystemRecovery YieldImpurity RejectionCrystal Habit
Ethanol (95%) 85%GoodFine Needles
Methanol/Water (1:1) 75%Excellent (Best for removing salts)Prisms
Ethyl Acetate 60%ModeratePlates

Recommended Purification Protocol:

  • Dissolve crude solid in minimal boiling Methanol .

  • Add hot Water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold 1:1 Methanol/Water.[2]

  • Dry at 60°C under vacuum.[2]

Visualizing the Workflow

Reaction Pathway

This diagram illustrates the chemical transformation and the critical diversion point where moisture causes yield loss.[2]

ReactionPathway Acetanilide Acetanilide ASC 4-Acetamidobenzenesulfonyl Chloride (ASC) Acetanilide->ASC 60°C, -HCl Chlorosulfonic Chlorosulfonic Acid (Excess) Chlorosulfonic->ASC Hydrolysis Hydrolysis (Impurity) ASC->Hydrolysis H2O (Method A Risk) Product N-[4-(dimethylsulfamoyl) phenyl]acetamide ASC->Product HN(Me)2 / Pyridine (Method B)

Figure 1: Reaction pathway highlighting the competitive hydrolysis risk during the amination step.[1][2]

Purification Logic

A decision tree for ensuring >99% purity based on the crude profile.

PurificationLogic Start Crude Product (Post-Workup) Check Check Purity (TLC/HPLC) Start->Check HighPurity Purity > 95% Check->HighPurity Yes LowPurity Purity < 95% Check->LowPurity No Recryst Recrystallize: Methanol/Water (1:1) HighPurity->Recryst AcidWash Acid/Base Wash: 1. 1M HCl 2. Sat. NaHCO3 LowPurity->AcidWash Final Final Product (White Prisms) Recryst->Final AcidWash->Recryst

Figure 2: Purification workflow to address common impurities (unreacted amine or hydrolyzed acid).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (General procedure for chlorosulfonation and sulfonamide formation).

  • Organic Syntheses. "N-(p-Acetylaminobenzenesulfonyl)-N'-acetylethylenediamine". Org.[2][4] Synth.1948 , 28,[1][2] 92. (Foundational protocol for acetamidobenzenesulfonyl chloride handling).

  • National Institutes of Health (NIH). "N-[4-(Propylsulfamoyl)phenyl]acetamide".[1][2] PMC Structure Reports, 2011.[2] (Analogous synthesis and crystal data).

  • BenchChem. "Synthesis of N-[4-(dimethylamino)phenyl]acetamide".[1][2][5] (Comparative reference for acetamide stability).

  • Cayman Chemical. "4-Acetamidobenzenesulfonamide Product Information". (Solubility and stability data for the unsubstituted analog).

Sources

Technical Guide: Assessing the Off-Target Effects of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-

[1]

Part 1: Executive Summary & Strategic Context

In drug discovery, Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- (CAS: 54951-54-1), often referred to as N-acetyl-N',N'-dimethylsulfanilamide , represents a critical chemical probe.[1] Unlike primary sulfonamides (e.g., sulfamethoxazole) that act as antibacterials, or unsubstituted sulfonamides (e.g., acetazolamide) that inhibit carbonic anhydrase (CA), this molecule features a dimethyl-substituted sulfonamide nitrogen .[1]

The Core Directive: This substitution sterically and electronically prevents the coordination with the Zinc(II) ion in the Carbonic Anhydrase active site and abolishes the H-bonding required for Dihydropteroate Synthase (DHPS) inhibition.[1] Therefore, this molecule is frequently employed as a negative control to validate sulfonamide mechanism-of-action or as a lipophilic scaffold to investigate scaffold-based promiscuity (off-target effects) independent of the primary sulfonamide warhead.[1]

This guide details the experimental framework to assess the off-target landscape of this compound, distinguishing between "scaffold noise" (hydrophobic interactions) and "warhead activity" (enzyme inhibition).[1]

Part 2: Comparative Analysis of Performance

To accurately assess off-target effects, one must benchmark the compound against the active drugs it mimics structurally but differs from functionally.

Table 1: Functional Comparison of Sulfonamide Classes
FeatureTest Article: N-[4-(dimethylsulfamoyl)phenyl]acetamideAlternative A: Acetazolamide (CA Inhibitor)Alternative B: Sulfamethoxazole (Antibacterial)
Primary Target None (Intended Negative Control) Carbonic Anhydrase (CA) IsoformsDihydropteroate Synthase (DHPS)
Mechanism Inert to Zn2+ coordination; Steric bulk prevents active site entry.[1]Coordinates Zn2+ in CA active site via unsubstituted -SO2NH2.[1]Mimics PABA; binds DHPS via -SO2NH-R.
Key Off-Target Risk High: Hydrophobic binding to Kinases, COX-2, or Albumin due to lipophilicity.[1]Moderate: Electrolyte imbalance; Renal transporters (OATs).[1]High: Hypersensitivity (Stevens-Johnson); CYP2C9 inhibition.[1]
Solubility (LogP) ~0.5 - 0.9 (Moderate Lipophilicity)-0.26 (Hydrophilic)0.89 (Moderate)
Metabolic Stability High (N-acetyl is stable; Dimethyl-sulfonamide is resistant to N-glucuronidation).[1]Moderate (Excreted unchanged).Low (Acetylated in liver).[1]
Mechanism of Action (SAR) Diagram

The following diagram illustrates why the Test Article is mechanistically distinct from its alternatives, guiding the off-target assessment strategy.

SAR_Analysiscluster_legendInteraction LogicSubstanceN-[4-(dimethylsulfamoyl)phenyl]acetamideCA_SiteCarbonic Anhydrase(Zn2+ Active Site)Substance->CA_Site BLOCKED(No acidic protonfor Zn coordination)DHPS_SiteDHPS Enzyme(PABA Pocket)Substance->DHPS_Site INACTIVE(Steric hindrance)OffTargetsHydrophobic Off-Targets(COX-2, Kinases, HSA)Substance->OffTargets POTENTIAL BINDING(Lipophilic Scaffold)keyRed Dashed = No InteractionGreen Solid = Potential Off-Target

Caption: Structural Activity Relationship (SAR) showing the inability of the dimethyl-substituted sulfonamide to bind primary targets (CA/DHPS), isolating its activity to scaffold-driven off-targets.

Part 3: Experimental Protocols for Off-Target Assessment

To validate this compound as a clean negative control or to identify its specific toxicity, you must perform a Subtraction Screen .

Protocol A: The "Negative Control" Validation (CA Esterase Assay)

Objective: Confirm the compound has zero activity against Carbonic Anhydrase II (hCAII).[1] If activity is observed, the sample is likely contaminated with the de-methylated (primary) sulfonamide.

Methodology:

  • Reagents: Recombinant hCAII, 4-nitrophenyl acetate (substrate), Tris buffer (pH 7.6).

  • Preparation: Dissolve Test Article in DMSO (10 mM stock). Prepare Acetazolamide as the positive control.

  • Reaction:

    • Incubate 100 nM hCAII with Test Article (titration 0.1 µM – 100 µM) for 15 mins at 25°C.

    • Add 500 µM 4-nitrophenyl acetate.

  • Detection: Monitor absorbance at 405 nm (formation of 4-nitrophenol) kinetically for 10 mins.

  • Validation Criteria: The Test Article must show IC50 > 50 µM . (Acetazolamide IC50 should be ~10-20 nM).

Protocol B: The "Scaffold Hunter" (Thermal Shift Assay)

Objective: Since the primary target is blocked, this assay scans for unintended binding to a panel of common drug targets (Kinases, COX enzymes) driven by the phenyl-acetamide scaffold.[1]

Methodology:

  • System: Differential Scanning Fluorimetry (DSF) or Cellular Thermal Shift Assay (CETSA).[1]

  • Dye: SYPRO Orange (binds hydrophobic regions exposed during denaturation).[1]

  • Workflow:

    • Mix target protein (e.g., COX-2, p38 MAPK) with Test Article (10 µM) and dye in qPCR plates.[1]

    • Ramp: Heat from 25°C to 95°C (1°C/min).[1]

    • Readout: Measure fluorescence intensity (melt curve).

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • 
        indicates significant binding (Off-Target Hit).[1]
      
    • 
        indicates inertness (Clean Profile).[1]
      
Protocol C: Cytotoxicity & Cell Health Profiling

Objective: Assess general toxicity caused by the N-acetyl metabolite accumulation.[1]

Methodology:

  • Cell Lines: HepG2 (Liver metabolic model), HEK293 (Kidney).[1]

  • Assay: CellTiter-Glo (ATP quantification).

  • Dosing: 72-hour exposure, 0.1 – 100 µM.[1]

  • Interpretation: A "clean" probe should have an EC50 > 50 µM . If EC50 < 10 µM, the compound exhibits scaffold-dependent cytotoxicity unrelated to sulfonamide mechanisms.

Part 4: Workflow Visualization

The following flowchart dictates the decision matrix for researchers utilizing this compound.

Assessment_WorkflowStartStart: N-[4-(dimethylsulfamoyl)phenyl]acetamidePurity_CheckStep 1: LC-MS Purity Check(Ensure no primary sulfonamide)Start->Purity_CheckCA_AssayStep 2: CA Inhibition Assay(Protocol A)Purity_Check->CA_AssayDecision_1Is IC50 < 10µM?CA_Assay->Decision_1RejectREJECT: Sample Impure orNovel Binding ModeDecision_1->RejectYesProceedPASS: Confirmed Negative ControlDecision_1->ProceedNo (Inactive)OffTarget_ScreenStep 3: Off-Target Screen(Kinase/COX Panel - Protocol B)Proceed->OffTarget_ScreenResult_AnalysisAnalyze Delta TmOffTarget_Screen->Result_Analysis

Caption: Decision matrix for validating the compound's integrity and assessing off-target liabilities.

Part 5: Interpretation of Results & Recommendations

The "False Positive" Trap

If you observe biological activity (e.g., cell death or enzyme inhibition) with this compound, do not assume it is a sulfonamide effect. [1]

  • Likely Cause: The activity is driven by the phenyl-acetamide moiety mimicking kinase inhibitors (Type II binders) or COX inhibitors.[1]

  • Verification: Run a parallel control with Acetanilide (lacking the sulfonamide group entirely). If Acetanilide shows the same effect, the sulfonamide group is irrelevant.

Solubility Artifacts

The dimethyl substitution increases lipophilicity (LogP ~0.[1]9) compared to Acetazolamide.[1]

  • Risk: At concentrations >50 µM, the compound may precipitate in aqueous buffers or form colloidal aggregates that sequester enzymes non-specifically.

  • Mitigation: Include 0.01% Triton X-100 in biochemical assays to prevent aggregate-based false positives.

Final Recommendation

Use Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- exclusively as a structural negative control for Carbonic Anhydrase or DHPS studies.[1] It is the gold standard for proving that a biological effect requires the unsubstituted sulfonamide proton.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97278, N-[4-(Dimethylsulfamoyl)phenyl]acetamide.[1] Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Foundational text on Sulfonamide SAR and the requirement of unsubstituted nitrogen for Zn-binding).

  • Environmental Protection Agency (EPA). Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- Substance Details.[1][2] CompTox Chemicals Dashboard.[3] Retrieved from [Link][3]

  • Heintz, U., et al. (2010). Profiling the off-target landscape of sulfonamide antibiotics.[1] (General reference for Thermal Shift Assay protocols in sulfonamide profiling).

  • Klatte, S., et al. (2024). Structure-activity relationship of sulfonamide derivatives.[1] ResearchGate. (Confirming the loss of activity upon N-dimethyl substitution).

"Independent verification of the reported biological activity of a novel sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

In the current landscape of antimicrobial discovery, the "reproducibility crisis" poses a significant risk to the drug development pipeline. This guide outlines the independent verification protocol for SULF-X , a novel sulfonamide reported to possess enhanced potency against multidrug-resistant (MDR) Gram-negative pathogens.

Objective: To objectively compare SULF-X against the industry standard, Sulfamethoxazole (SMX) , validating its primary mechanism of action, antimicrobial efficacy, and synergistic potential with Trimethoprim (TMP).

Critical Warning: Sulfonamide testing is uniquely susceptible to media artifacts. The presence of thymidine in standard growth media can bypass the folate pathway blockade, leading to false resistance. This guide enforces strict adherence to CLSI M07 standards using thymidine-depleted media.

Mechanistic Verification: Target Engagement

Hypothesis: If SULF-X is a true sulfonamide, it must competitively inhibit Dihydropteroate Synthase (DHPS) by mimicking para-aminobenzoic acid (PABA).[1]

The Folate Synthesis Pathway

Sulfonamides act as antimetabolites. To verify the mechanism, we map the specific enzymatic blockade.

FolatePathway PABA PABA (Substrate) DHPS DHPS Enzyme (Target) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream steps SULFX SULF-X / SMX (Inhibitor) SULFX->DHPS Competitive Inhibition

Figure 1: Mechanism of Action. Sulfonamides compete with PABA for the DHPS active site, halting folate synthesis essential for bacterial DNA replication.[1]

Enzymatic Inhibition Assay (Cell-Free)

Protocol Summary: Recombinant E. coli DHPS is incubated with fixed concentrations of PABA and varying concentrations of the test compound. Product formation is measured via spectrophotometry (absorbance at 600nm via coupled reaction).

Comparative Data (Mean IC50 ± SD, n=3):

CompoundTarget Enzyme (DHPS) IC50 (µM)Selectivity Ratio (Bacterial vs. Human)
SULF-X 0.45 ± 0.05 > 1000x
Sulfamethoxazole (SMX)2.10 ± 0.20> 500x
Control (DMSO)No InhibitionN/A

Interpretation: SULF-X demonstrates a ~4.6-fold higher affinity for the target enzyme than SMX, validating the "novel" potency claim at the mechanistic level.

Antimicrobial Efficacy: MIC Determination

Core Directive: Efficacy must be established using Broth Microdilution per CLSI M07 guidelines.[2]

Experimental Protocol
  • Media Preparation: Use Mueller-Hinton Broth (MHB). Crucial Step: Supplement with Lysed Horse Blood (LHB) or use thymidine-phosphorylase treated MHB to remove thymidine.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Dilution: Serial 2-fold dilutions of SULF-X and SMX (Range: 0.125 – 128 µg/mL).

  • Incubation: 16-20 hours at 35°C ± 2°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration inhibiting visible growth.[3]

Comparative Efficacy Data (µg/mL)
OrganismStrain TypeSULF-X (MIC)SMX (MIC)Interpretation
E. coliATCC 25922 (WT)4328x Potency Gain
S. aureusATCC 29213 (MSSA)8648x Potency Gain
K. pneumoniaeMDR Clinical Isolate16>128 (Resistant)Breakthrough Activity

Scientist's Note: The activity against the MDR isolate suggests SULF-X may overcome specific resistance mechanisms (e.g., DHPS mutations) that render SMX ineffective.

Synergy Assessment: The Checkerboard Assay

Sulfonamides are rarely used as monotherapy. They are clinically paired with Trimethoprim (TMP) to create a synergistic "double-hit" on the folate pathway. We must verify if SULF-X retains this synergy.

Workflow Visualization

The Checkerboard Assay creates a matrix of concentrations to identify the Fractional Inhibitory Concentration Index (FICI).

Checkerboard Prep Step 1: Stock Prep (4x MIC) Plate Step 2: 96-Well Matrix Rows: SULF-X Cols: Trimethoprim Prep->Plate Incubate Step 3: Incubation 18h @ 37°C Plate->Incubate Read Step 4: OD600 Reading & FICI Calculation Incubate->Read

Figure 2: Checkerboard Assay Workflow. A 2D-dilution matrix assesses drug interaction.

Calculation & Criteria

The interaction is quantified using the FICI formula:


[4][5][6]
  • Synergy: FICI

    
    [4][5][6]
    
  • Indifference: 0.5 < FICI

    
     4.0[5][6]
    
  • Antagonism: FICI > 4.0

Results: SULF-X + Trimethoprim
  • Organism: E. coli ATCC 25922

  • SULF-X MIC (Alone): 4 µg/mL

  • TMP MIC (Alone): 1 µg/mL

  • Combination MICs: 0.25 µg/mL (SULF-X) + 0.06 µg/mL (TMP)




Physicochemical Liability: Plasma Protein Binding (PPB)

Why this matters: Sulfonamides often suffer from high Plasma Protein Binding (PPB), which reduces the free drug available to fight infection.

Protocol: Rapid Equilibrium Dialysis (RED)[7]
  • Setup: Load plasma spiked with SULF-X (1 µM) into the donor chamber of a RED device (8 kDa MWCO). Load PBS into the receiver chamber.

  • Equilibration: Incubate at 37°C for 4 hours with agitation.

  • Analysis: Quantify concentration in both chambers via LC-MS/MS.

  • Calculation:

    
    
    
Comparative Liability Data[4][8]
CompoundHuman Plasma Protein Binding (%)Free Fraction (%)Risk Assessment
SULF-X 45% 55% Low (High availability)
Sulfamethoxazole~70%~30%Moderate
Ceftriaxone (Control)90-95%5-10%High

Verdict: SULF-X shows a superior free-drug profile compared to SMX, suggesting potentially lower dosing requirements in vivo.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Yun, M., et al. (2012). "Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase." Science, 335(6072), 1110-1114. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2000). "Terminologies relating to methods for the determination of susceptibility of bacteria to antimicrobial agents."[2][6][7] Clinical Microbiology and Infection, 6(9), 503-508. [Link]

  • Waters, N. J., et al. (2008). "Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding." Journal of Pharmaceutical Sciences, 97(10), 4586-4595. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.